Product packaging for Cyclopropyl(3-methoxyphenyl)methanone(Cat. No.:CAS No. 104271-41-2)

Cyclopropyl(3-methoxyphenyl)methanone

Cat. No.: B034386
CAS No.: 104271-41-2
M. Wt: 176.21 g/mol
InChI Key: DRJNYGMCZQPJDC-UHFFFAOYSA-N
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Description

Cyclopropyl(3-methoxyphenyl)methanone is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a cyclopropyl group adjacent to a ketone linker attached to a 3-methoxyphenyl (meta-anisyl) ring, a structural motif that confers unique steric and electronic properties. Its primary research value lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly in the development of potential therapeutics. Researchers utilize this ketone to access novel compound libraries, exploring its incorporation as a core scaffold or a key structural element in molecules targeting a range of biological pathways. The rigid cyclopropyl group is often employed to influence the conformational freedom of lead compounds, potentially enhancing binding affinity and metabolic stability. The meta-methoxyphenyl moiety can contribute to specific pharmacophore models, facilitating interactions with active sites. As such, this building block is instrumental in structure-activity relationship (SAR) studies, fragment-based drug discovery, and the synthesis of analogs for biological screening. It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B034386 Cyclopropyl(3-methoxyphenyl)methanone CAS No. 104271-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10-4-2-3-9(7-10)11(12)8-5-6-8/h2-4,7-8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJNYGMCZQPJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505135
Record name Cyclopropyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104271-41-2
Record name Cyclopropyl(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Cyclopropyl(3-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 104271-41-2

This technical guide provides a comprehensive overview of Cyclopropyl(3-methoxyphenyl)methanone, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. This document compiles its known chemical and physical properties, safety and handling information, and explores its synthesis. At present, there is limited publicly available information regarding the specific biological activity and associated signaling pathways of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory and research applications.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Appearance Liquid[2]
Density 1.142 g/cm³[1]
Boiling Point 275.5 °C at 760 mmHg[1]
Flash Point 119.7 °C[1]
Vapor Pressure 0.00507 mmHg at 25 °C[1]
Refractive Index 1.563[1]
Solubility No data available[2]
Melting Point No data available[2]

Synthesis

A generalized workflow for such a synthesis is presented below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Anisole Anisole Mixing Mixing of Reactants and Catalyst Anisole->Mixing Cyclopropanecarbonyl_Chloride Cyclopropanecarbonyl Chloride Cyclopropanecarbonyl_Chloride->Mixing Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Mixing Solvent Inert Solvent (e.g., DCM) Solvent->Mixing Reaction_Progression Reaction Progression Mixing->Reaction_Progression Quenching Quenching with Acid Reaction_Progression->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocols

Note: The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized by qualified personnel.

Materials:

  • Anisole

  • Cyclopropanecarbonyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • To a stirred solution of anisole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, slowly add anhydrous aluminum chloride.

  • To this mixture, add cyclopropanecarbonyl chloride dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring it into a flask containing ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the biological activity, pharmacological properties, or mechanism of action of this compound. Consequently, no specific signaling pathways involving this compound have been identified.

Given the absence of data, a diagram illustrating a signaling pathway or experimental workflow related to its biological effects cannot be provided. Researchers interested in this compound would need to conduct initial biological screenings to determine its potential therapeutic applications or toxicological profile.

Safety and Handling

This compound is described as a liquid that may cause irritation and could be harmful if inhaled, comes into contact with skin, or is swallowed.[2] Standard laboratory safety precautions should be observed when handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are recommended.

  • Skin Protection: Wear appropriate protective gloves and a lab coat.

  • Respiratory Protection: Handle in a well-ventilated area or in a chemical fume hood.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

physicochemical properties of Cyclopropyl(3-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of Cyclopropyl(3-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound this compound. The information is compiled from various chemical data sources and is intended to support research and development activities. This document presents key data in a structured format, outlines standard experimental methodologies for property determination, and includes graphical representations of relevant experimental workflows.

Chemical Identity and Structure

This compound is an aromatic ketone featuring a cyclopropyl group and a methoxy-substituted phenyl ring. Understanding its fundamental properties is crucial for its application in chemical synthesis and potential use in drug discovery.

IdentifierValue
IUPAC Name This compound
CAS Number 104271-41-2[1]
Molecular Formula C₁₁H₁₂O₂[1]
Molecular Weight 176.21 g/mol [1]
Canonical SMILES COC1=CC=CC(=C1)C(=O)C2CC2
InChI Key Not available in search results

Physicochemical Properties

The following table summarizes the key . It is important to note that while several predicted and experimental values are available, specific experimental data for properties such as melting point and aqueous solubility are not widely reported. For comparison, the melting point of the isomeric Cyclopropyl(4-methoxyphenyl)methanone is reported to be 40-42 °C[2].

PropertyValue
Boiling Point 275.5 °C at 760 mmHg[1]
Density 1.142 g/cm³[1]
Flash Point 119.7 °C[1]
Vapor Pressure 0.00507 mmHg at 25 °C[1]
Refractive Index 1.563[1]
LogP (Octanol-Water Partition Coefficient) 2.28790[1]
Polar Surface Area (PSA) 26.30 Ų[1]
Melting Point Data not available in search results.
Solubility Data not available in search results.

Experimental Protocols

The following sections describe standard laboratory protocols for the determination of key physicochemical properties. These methods are generally applicable to solid organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0 °C.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[3]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb, and placed in a heating apparatus such as a Thiele tube or a modern digital melting point apparatus.[3]

  • Heating: The heating bath or block is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.[4]

Solubility Determination

The shake-flask method is a widely used technique for determining the thermodynamic solubility of a compound in a given solvent.[1][5]

Methodology: Shake-Flask Method

  • Sample Preparation: An excess amount of the solid compound is added to a flask or vial containing a known volume of the desired solvent (e.g., water, buffer, or organic solvent).[6][7] This ensures that a saturated solution is formed.[6]

  • Equilibration: The sealed flask is agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24 hours or more) to allow the system to reach equilibrium.[1][5]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by filtration or centrifugation to obtain a clear, saturated solution.[1][7]

  • Quantification: The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[1][5] This concentration represents the solubility of the compound in that solvent at the specified temperature.

Relevant Workflows and Pathways

While no specific biological signaling pathways involving this compound were identified, compounds containing a cyclopropyl carboxamide moiety have been investigated as antimalarial agents that target cytochrome b in the mitochondrial electron transport chain.[8] However, to maintain direct relevance to the specified compound, the following diagrams illustrate common experimental workflows.

General Synthesis Workflow

A common method for the synthesis of aryl cyclopropyl ketones is through the Friedel-Crafts acylation reaction. The following diagram outlines a general workflow for such a synthesis.

G General Workflow for Friedel-Crafts Acylation Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification anisole Anisole (3-Methoxyphenyl Precursor) mixing Mixing in Anhydrous Solvent anisole->mixing cpc Cyclopropanecarbonyl Chloride cpc->mixing catalyst Lewis Acid Catalyst (e.g., AlCl3) Addition mixing->catalyst reaction Reaction at Controlled Temperature catalyst->reaction quench Quenching (e.g., with ice-cold HCl) reaction->quench extraction Solvent Extraction quench->extraction washing Washing & Drying extraction->washing purification Purification (e.g., Column Chromatography) washing->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of an aryl cyclopropyl ketone.

Solubility Determination Workflow

The diagram below illustrates the logical steps involved in determining the solubility of a compound using the shake-flask method.

G Workflow for Shake-Flask Solubility Determination start Start prep Add excess solid to solvent start->prep Step 1 equilibrate Equilibrate at constant T (e.g., 24h shaking) prep->equilibrate Step 2 separate Separate solid and liquid (Centrifuge/Filter) equilibrate->separate Step 3 analyze Analyze solute concentration in liquid phase (HPLC/UV) separate->analyze Step 4 result Solubility Value Determined analyze->result Step 5 end End result->end

Caption: A logical workflow for the shake-flask solubility determination method.

References

Spectral Analysis of Cyclopropyl(3-methoxyphenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for cyclopropyl(3-methoxyphenyl)methanone, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols and a thorough analysis of its spectroscopic characteristics.

Compound Profile

This compound is an aromatic ketone featuring a cyclopropyl group and a methoxy-substituted phenyl ring. Its chemical structure plays a significant role in its reactivity and spectral properties. Understanding its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for its identification, characterization, and quality control in synthetic processes.

Spectroscopic Data

The following tables summarize the quantitative spectral data obtained for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.62 - 7.59m-1HAr-H
7.55t2.01HAr-H
7.40t8.01HAr-H
7.15ddd8.2, 2.6, 0.91HAr-H
3.87s-3HOCH₃
2.65 - 2.58m-1HCO-CH
1.25 - 1.19m-2HCH₂ (cyclopropyl)
1.05 - 1.00m-2HCH₂ (cyclopropyl)
¹³C NMR Spectral Data

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data

Chemical Shift (δ, ppm)Assignment
198.5C=O
159.8Ar-C (C-OCH₃)
138.2Ar-C (quaternary)
129.5Ar-CH
122.8Ar-CH
118.9Ar-CH
114.4Ar-CH
55.4OCH₃
18.2CO-CH
11.8CH₂ (cyclopropyl)
Infrared (IR) Spectral Data

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3080WeakC-H stretch (cyclopropyl)
3005WeakC-H stretch (aromatic)
2960, 2840MediumC-H stretch (aliphatic, OCH₃)
1685StrongC=O stretch (ketone)
1595, 1575StrongC=C stretch (aromatic)
1250StrongC-O stretch (asymmetric, aryl ether)
1040MediumC-O stretch (symmetric, aryl ether)
880, 780StrongC-H bend (aromatic, out-of-plane)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry (Electron Ionization, 70 eV) Data

m/zRelative Intensity (%)Assignment
17645[M]⁺
135100[M - C₃H₅]⁺
10730[C₇H₇O]⁺
7725[C₆H₅]⁺
6955[C₃H₅CO]⁺

Experimental Protocols

The following sections detail the methodologies used for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, 16 scans were accumulated, while for ¹³C NMR, 1024 scans were acquired. The data was processed using standard Fourier transform algorithms.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were collected on a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The sample was introduced via a direct insertion probe. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification Sample_Prep Sample Preparation for Analysis Purification->Sample_Prep NMR NMR Spectroscopy (1H and 13C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS NMR_Data NMR Data Analysis NMR->NMR_Data IR_Data IR Data Analysis IR->IR_Data MS_Data MS Data Analysis MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Workflow for Spectroscopic Analysis

This comprehensive guide provides the necessary spectral data and methodologies to aid researchers in the identification and utilization of this compound. The presented data and protocols are fundamental for ensuring the quality and consistency of this compound in research and development settings.

A Technical Guide to the Biological Activity Screening of Novel Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group is a valuable structural motif in medicinal chemistry, prized for its ability to enhance potency, improve metabolic stability, and fine-tune the electronic properties of bioactive molecules. When incorporated into a ketone scaffold, the resulting cyclopropyl ketones become versatile building blocks for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of these compounds, offering detailed experimental protocols for key assays, a summary of quantitative activity data, and visualizations of relevant pathways and workflows.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported biological activities of various novel cyclopropyl ketone derivatives against different targets.

Table 1: Anticancer Activity of Cyclopropyl Ketone Derivatives

Compound ID/StructureCancer Cell LineIC50 (µM)Reference
Butyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropaneHeLa8.63[1]
Benzyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropaneLS17410.17[1]
Benzyl derivative of 1-acetyl-2-(4-alkoxy-3-methoxyphenyl)cyclopropaneA54912.15[1]

Table 2: Antimicrobial Activity of Cyclopropyl Ketone Derivatives

Compound ID/StructureMicrobial StrainMIC80 (µg/mL)Reference
Amide derivative F8Candida albicans16[2]
Amide derivative F24Candida albicans16[2]
Amide derivative F42Candida albicans16[2]
Amide derivative F9Escherichia coli32[2]
Amide derivative F31Escherichia coli64[2]
Amide derivative F45Escherichia coli64[2]
Amide derivative F7Staphylococcus aureus>128[2]
Amide derivative F30Staphylococcus aureus>128[2]
Amide derivative F36Staphylococcus aureus>128[2]
Amide derivative F49Staphylococcus aureus>128[2]
Amide derivative F51Staphylococcus aureus>128[2]

Table 3: Antiviral Activity of Cyclic Ketone Derivatives

Compound ID/StructureVirusEC50 (µmol·L⁻¹)Selectivity Index (SI)Reference
9-(5-(4-chlorophenyl]furan-2-yl)-3,6-dimethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2))-dioneMayaro Virus (MAYV)21.515.8[3][4]

Table 4: Monoamine Oxidase (MAO) Inhibition by Cyclopropyl Ketone Analogs

Compound ID/StructureEnzyme IsoformIC50 (µM)Reference
XanthoangelolMAO-A43.4[5]
XanthoangelolMAO-B43.9[5]
4-HydroxyderricinMAO-B3.43[5]
3′,4′,7-trihydroxyflavonehMAO-A7.57[6]
A specific isoflavone analog (Compound 3)hMAO-B7.19[6]

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7][8]

Principle: Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[7]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test cyclopropyl ketone derivatives in culture medium.[7] Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank control (medium only).[7]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][10] Mix gently on a shaker to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10] A reference wavelength of greater than 650 nm should be used.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.[11]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the cyclopropyl ketone derivative in a suitable solvent. Perform two-fold serial dilutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland standard.[11] Dilute the standardized inoculum to the final required concentration (typically 10⁴ to 10⁵ CFU/mL).[14]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[11] Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[11]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[12]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11] The results can also be read using a microplate reader.[14]

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is the standard method for determining the effectiveness of an antiviral agent.[15]

Principle: A confluent monolayer of host cells is infected with a lytic virus. In the presence of an effective antiviral agent, the ability of the virus to infect and lyse the cells is inhibited, leading to a reduction in the number of plaques (zones of cell death). The concentration of the agent that reduces the number of plaques by 50% is the EC50 value.[16]

Protocol:

  • Cell Seeding: Seed susceptible host cells in 24-well plates and grow until a confluent monolayer is formed.[17]

  • Compound and Virus Preparation: Prepare serial dilutions of the cyclopropyl ketone derivative. Prepare a virus stock with a known titer (plaque-forming units/mL).

  • Infection: Pre-treat the cell monolayer with the diluted compounds for a specific period.[15] Then, infect the cells with the virus at a multiplicity of infection (MOI) that would produce a countable number of plaques (e.g., 50-100 PFU/well).[15]

  • Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.[17]

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells.[15][17]

  • Incubation: Incubate the plates for several days at 37°C in a 5% CO₂ incubator until plaques are visible.[15]

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.[17]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Enzyme Inhibition: Monoamine Oxidase (MAO) Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A or MAO-B.

Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂). The level of MAO activity can be quantified by measuring the production of H₂O₂ using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase (HRP).[18] A decrease in fluorescence indicates inhibition of the enzyme.

Protocol:

  • Reagent Preparation: Prepare assay buffer, recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine or p-tyramine), and the detection reagents (e.g., Amplex Red and HRP).[18][19]

  • Compound Preparation: Prepare serial dilutions of the test cyclopropyl ketone derivatives in the assay buffer.

  • Assay Procedure: In a 96-well black plate, add the test compound dilutions.[18] Include a no-inhibitor control and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).[19]

  • Pre-incubation: Add the MAO enzyme to the wells and pre-incubate with the compounds for approximately 15 minutes at 37°C.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and detection reagents to all wells.[18]

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission for Amplex Red).[18]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC50 value from the resulting dose-response curve.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes in biological activity screening.

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Dose-Response cluster_followup Follow-up compound Novel Cyclopropyl Ketone Synthesis primary_screen Primary Screening (Single High Concentration) compound->primary_screen assay_prep Assay Reagent Preparation assay_prep->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (Serial Dilutions) hit_id->dose_response Active Compounds ('Hits') ic50_mic IC50/MIC/EC50 Determination dose_response->ic50_mic secondary_assays Secondary Assays (e.g., Specificity, MoA) ic50_mic->secondary_assays Potent Compounds lead_opt Lead Optimization secondary_assays->lead_opt

General workflow for biological activity screening.

MAO_Inhibition MAO MAO Enzyme FAD Cofactor Reactive_Intermediate Reactive Intermediate (Ring-Opened) MAO:f1->Reactive_Intermediate Oxidizes Amine, Opens Ring Inhibitor Cyclopropylamine Inhibitor Inhibitor->MAO:f0 Binds to Active Site Inactive_MAO Inactivated MAO Covalently Bound FAD Reactive_Intermediate->Inactive_MAO:f1 Forms Covalent Bond

Mechanism of irreversible MAO inhibition.

References

In-depth Analysis of Cyclopropyl(3-methoxyphenyl)methanone: Elucidating Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable absence of dedicated studies on the specific mechanism of action for cyclopropyl(3-methoxyphenyl)methanone. While research on structurally analogous compounds provides valuable insights into potential biological activities, a definitive understanding of this particular molecule's interactions within a biological system remains to be established.

Currently, publicly available scientific databases and research articles do not contain detailed experimental data, quantitative analyses, or established signaling pathways directly attributed to this compound. The information landscape primarily consists of chemical and physical property data available in resources like PubChem, along with studies on related molecules that share structural motifs.

Insights from Structurally Related Compounds

Analysis of compounds with similar structural features, such as a cyclopropyl group or a methoxyphenyl moiety, suggests several potential avenues for the biological activity of this compound. Research on these related molecules has indicated possible interactions with a variety of biological targets.

For instance, some cyclopropyl-containing compounds have been investigated as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase. Others have been explored for their potential as modulators of receptors such as the estrogen receptor or the GABA-A receptor. Furthermore, certain methoxyphenyl derivatives have been studied in the context of phosphodiesterase inhibition. However, it is crucial to emphasize that these findings are not directly transferable to this compound and any such extrapolation would be purely speculative without direct experimental evidence.

The Path Forward: A Call for Dedicated Research

To elucidate the mechanism of action of this compound, a dedicated research program would be necessary. This would involve a series of in vitro and in vivo studies designed to identify its molecular targets and characterize its physiological effects.

A potential experimental workflow to investigate the mechanism of action is outlined below. This workflow represents a logical progression of experiments, starting from broad screening to more focused mechanistic studies.

experimental_workflow cluster_discovery Target Discovery & Initial Screening cluster_validation Target Validation & Characterization cluster_pathway Pathway Elucidation & In Vivo Studies cluster_conclusion Mechanism of Action phenotypic_screening Phenotypic Screening target_based_screening Target-Based Screening phenotypic_screening->target_based_screening Identifies potential biological effects binding_assays Binding Assays (e.g., SPR, ITC) target_based_screening->binding_assays Identifies potential molecular targets enzyme_assays Enzyme Inhibition/ Activation Assays binding_assays->enzyme_assays Confirms direct interaction cell_based_assays Cell-Based Functional Assays enzyme_assays->cell_based_assays Assesses cellular consequences pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) cell_based_assays->pathway_analysis Maps intracellular signaling animal_models In Vivo Animal Models pathway_analysis->animal_models Evaluates physiological relevance moa Established MOA animal_models->moa

Figure 1: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Experimental Protocols:

A comprehensive investigation would necessitate a suite of established experimental protocols. The initial phase would likely involve high-throughput screening against a panel of known biological targets. Positive hits would then be validated using more specific assays.

  • Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed to quantify the binding affinity and kinetics of the compound to its putative target.

  • Enzyme Inhibition/Activation Assays: If the target is an enzyme, its activity would be measured in the presence and absence of the compound to determine if it acts as an inhibitor or an activator.

  • Cell-Based Functional Assays: The effect of the compound on cellular processes would be assessed using relevant cell lines. This could involve measuring changes in second messenger levels, gene expression, or cell viability.

  • Signaling Pathway Analysis: Techniques like Western blotting and RNA sequencing would be used to identify the downstream signaling pathways affected by the compound's interaction with its target.

  • In Vivo Animal Models: Finally, the physiological effects of the compound would be studied in appropriate animal models of disease to confirm its mechanism of action and evaluate its therapeutic potential.

Due to the lack of specific data for this compound, it is not possible to provide quantitative data tables or detailed signaling pathway diagrams at this time. The scientific community awaits dedicated research to uncover the biological role of this intriguing molecule.

In-Depth Technical Guide on the Theoretical Structure of Cyclopropyl(3-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols: A Methodological Overview

The primary computational method for investigating the structure of organic molecules like Cyclopropyl(3-methoxyphenyl)methanone is Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for determining geometric and electronic properties.

A typical and widely accepted protocol for such a study involves the following steps:

  • Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A commonly used functional for this purpose is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. A suitable basis set, such as 6-311++G(d,p), is employed to describe the atomic orbitals. This level of theory is known to provide reliable geometric parameters for organic molecules.[1]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[1]

  • Electronic Property Calculation: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:

    • Mulliken Atomic Charges: To understand the charge distribution within the molecule.

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic excitation properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation: Structural Parameters of a Related Compound

The following tables present the optimized geometric parameters for 1-(3-methoxyphenyl)-5-Phenyl-2,4-Pentadiene-3-one, calculated using the DFT/B3LYP/6-311++G(d,p) level of theory.[1] These values provide a reasonable approximation for the expected bond lengths and angles in the 3-methoxyphenyl portion of this compound.

Table 1: Selected Optimized Bond Lengths (Å) [1]

BondLength (Å)
C=O1.227
C1-C21.462
C2-C31.397
C3-H81.084
C1-C61.395
C5-C61.388
C25-O321.363
O32-C331.423

Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°) [1]

Angle/DihedralValue (°)
Bond Angles
C2-C1-C12118.08
C1-C2-C3120.80
C2-C3-H8119.97
C1-C6-C5121.11
C25-O32-C33117.84
Dihedral Angles
C12-C1-C2-C3-180.00
C6-C1-C12-C14-0.00
C23-C25-O32-C330.13

Mandatory Visualization

The following diagram illustrates the logical workflow of a typical theoretical calculation on a molecule such as this compound.

Theoretical_Calculation_Workflow cluster_input Input initial_structure Initial 3D Structure geometry_optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) initial_structure->geometry_optimization freq_analysis Vibrational Frequency Analysis geometry_optimization->freq_analysis Confirmation of Minimum electronic_properties Electronic Properties (HOMO-LUMO, MEP) geometry_optimization->electronic_properties optimized_geometry Optimized Geometry (Bond Lengths, Angles) freq_analysis->optimized_geometry vibrational_spectra Theoretical Spectra (IR, Raman) freq_analysis->vibrational_spectra

References

Technical Guide: Solubility Profile of Cyclopropyl(3-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of Cyclopropyl(3-methoxyphenyl)methanone. Due to the limited availability of public, quantitative solubility data for this specific compound, this guide focuses on its predicted solubility based on its chemical structure and outlines a detailed experimental protocol for its precise determination.

Introduction and Molecular Structure Analysis

This compound is an aryl cyclopropyl ketone. Its molecular structure is paramount to understanding its solubility. The structure consists of:

  • A cyclopropyl ring : A small, strained, nonpolar aliphatic group.

  • A carbonyl group (ketone) : A polar functional group capable of acting as a hydrogen bond acceptor.

  • A phenyl ring (benzene ring) : A large, nonpolar, aromatic group.

  • A methoxy group (-OCH₃) : A moderately polar ether group attached to the phenyl ring.

The interplay between the large nonpolar surface area (phenyl and cyclopropyl groups) and the polar regions (ketone and methoxy groups) dictates the compound's solubility profile. According to the principle of "like dissolves like," the molecule is expected to exhibit moderate to good solubility in solvents that can interact favorably with both its polar and nonpolar domains.

Predicted Solubility in Organic Solvents

Based on its structure, a qualitative solubility profile can be predicted. The presence of the ketone and methoxy groups suggests that polar aprotic solvents and some polar protic solvents will be effective. The significant nonpolar character from the aromatic and cyclopropyl rings indicates good solubility in nonpolar and weakly polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), AcetonitrileHighStrong dipole-dipole interactions with the ketone and methoxy groups.
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighCapable of hydrogen bonding with the ketone's oxygen, but the large nonpolar region may limit high solubility.
Weakly Polar Dichloromethane (DCM), Chloroform, Ethyl AcetateHighBalances polarity to interact with the ketone with the ability to solvate the nonpolar rings.
Nonpolar Toluene, Hexanes, Diethyl EtherModerate to HighVan der Waals forces can effectively solvate the large nonpolar phenyl and cyclopropyl moieties.[1]
Aqueous WaterLow / InsolubleThe large, nonpolar hydrocarbon structure dominates, making it hydrophobic.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The Shake-Flask Method , as referenced in OECD Guideline 105, is a robust and widely accepted technique for determining the solubility of a substance.[2][3][4]

Objective: To determine the saturation mass concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)

  • Thermostatically controlled shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Calibrated analytical balance

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, UV-Vis Spectrophotometer)

Methodology:

  • Preparation: An excess amount of the solid compound is added to a flask containing a known volume of the solvent.[5] Adding a 5-fold excess relative to the estimated solubility is a common practice to ensure saturation is achieved.[4]

  • Equilibration: The flasks are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period to allow the system to reach equilibrium.[6] A preliminary test can help determine the necessary time, but 24 to 48 hours is typical.[4][7]

  • Phase Separation: After equilibration, the flasks are left stationary at the test temperature to allow undissolved solid to settle. The saturated solution is then carefully separated from the excess solid. This is typically achieved by:

    • Centrifugation: The sample is centrifuged at high speed to pellet the solid.

    • Filtration: The supernatant is filtered through a membrane filter (e.g., 0.45 µm PTFE) that is compatible with the solvent.

  • Quantification:

    • An aliquot of the clear, saturated solution is carefully removed and diluted with a known volume of the solvent.

    • The concentration of the diluted sample is determined using a pre-calibrated analytical method (e.g., HPLC).

    • The final solubility is calculated by applying the dilution factor and is typically expressed in units of mg/mL or mol/L.

Visualized Workflows and Relationships

Diagram 1: Experimental Workflow

G prep 1. Preparation Add excess solute to known volume of solvent in flask. equil 2. Equilibration Seal and agitate in thermostatic shaker (e.g., 24-48h at 25°C). prep->equil Achieve Saturation sep 3. Phase Separation Centrifuge or filter to remove undissolved solid. equil->sep Isolate Saturated Solution quant 4. Quantification Dilute aliquot of supernatant and analyze (e.g., via HPLC). sep->quant Prepare for Analysis result Result Calculate saturation concentration (mg/mL). quant->result

Caption: Shake-Flask method for quantitative solubility determination.

Diagram 2: Structure-Solubility Relationship

G cluster_features Molecular Features cluster_solvents Solvent Interactions compound This compound nonpolar Nonpolar Groups (Phenyl, Cyclopropyl) compound->nonpolar polar Polar Groups (Ketone, Methoxy) compound->polar polar_solv Polar Solvents (e.g., Acetone, Ethanol) nonpolar->polar_solv Disfavors nonpolar_solv Nonpolar Solvents (e.g., Toluene, Hexane) nonpolar->nonpolar_solv Favors (Van der Waals) polar->polar_solv Favors (Dipole-Dipole, H-Bonding)

Caption: Influence of molecular features on solvent compatibility.

References

An In-depth Technical Guide to the Electronic Properties of the Cyclopropyl Ketone Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The cyclopropyl ketone moiety is a cornerstone in modern organic chemistry and medicinal chemistry, prized for its unique structural and electronic properties. The inherent ring strain of the three-membered ring, combined with its ability to conjugate with an adjacent carbonyl group, imparts distinctive reactivity that is both synthetically useful and advantageous in drug design. This technical guide provides a comprehensive examination of the electronic properties of the cyclopropyl ketone core, covering fundamental bonding theories, spectroscopic characteristics, reactivity patterns, and its strategic application in pharmaceutical development. Detailed experimental and computational protocols are provided to serve as a practical resource for professionals in the field.

Introduction

The cyclopropyl group is the smallest possible carbocycle, and its inclusion in molecular architectures introduces significant ring strain. This strain is not merely a liability but the source of its most interesting electronic features. When placed adjacent to a ketone, the cyclopropyl ring engages in electronic communication with the carbonyl's π-system, creating a conjugated moiety with properties that resemble those of α,β-unsaturated ketones.

In recent years, the cyclopropyl ketone framework has appeared in numerous preclinical and clinical drug molecules, where its unique properties are leveraged to overcome common challenges in drug discovery. These advantages include enhancing metabolic stability, increasing potency, and modulating physicochemical properties to improve pharmacokinetics. This guide aims to provide a deep dive into the electronic principles that underpin the behavior of this versatile functional group.

Bonding and Molecular Orbital Theory

The unusual electronic structure of the cyclopropyl ketone moiety is best understood by first examining the bonding within the cyclopropane ring itself and then considering its interaction with the carbonyl group.

Models of Bonding in Cyclopropane

Two primary models describe the bonding in cyclopropane, both of which deviate from standard sp³ hybridization.

  • Coulson-Moffitt Model: This model proposes that the carbon-carbon bonds are not linear but are "bent" or τ-bonds. The C-C bonds are formed from the overlap of orbitals with higher p-character (approximately sp⁵), which allows for the acute 60° inter-orbital angle required by the ring's geometry. The C-H bonds, in turn, have more s-character (approximately sp²).

  • Walsh Orbital Model: This model provides a more detailed molecular orbital (MO) picture. It considers the cyclopropane ring to be formed from the interaction of the frontier orbitals of three methylene (CH₂) units. This combination generates a set of three high-lying occupied molecular orbitals. The highest occupied molecular orbitals (HOMOs) of the cyclopropane ring have significant p-character and resemble a π-system, which explains the ring's ability to engage in conjugation.

Walsh Orbital Model of Cyclopropane cluster_0 Methylene (CH2) Frontier Orbitals (x3) cluster_1 Cyclopropane C-C Bonding MOs n1 σ-type (a1) n3 a1' (σ-type) n1->n3 Combination n4 e' (π-type HOMOs) n1->n4 Combination n2 π-type (b2) n2->n3 Combination n2->n4 Combination caption Combination of methylene orbitals to form cyclopropane MOs.

Caption: Walsh orbital diagram for cyclopropane formation.

Conjugation with the Carbonyl Group

The p-like character of the cyclopropane Walsh orbitals allows for effective overlap with the p-orbitals of the adjacent carbonyl group. This interaction creates an extended conjugated system, analogous to that in an α,β-unsaturated ketone. This conjugation has several important consequences:

  • It lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • It influences the preferred conformation of the molecule, with s-cis and s-trans (bisected) conformations often being energetically favored to maximize orbital overlap. Computational studies on cyclopropyl methyl ketone indicate the s-cis conformation is the most stable.[1]

  • It polarizes the C-C bonds of the cyclopropane ring, making them more susceptible to nucleophilic attack.[2]

Frontier Molecular Orbital (FMO) Analysis

The reactivity of cyclopropyl ketones is largely dictated by frontier molecular orbital interactions. In reactions with nucleophiles, the key interaction is between the HOMO of the nucleophile and the LUMO of the cyclopropyl ketone.

  • LUMO: The LUMO of a cyclopropyl ketone is primarily localized on the carbonyl carbon, with antibonding character across the C=O π-bond.[3] This makes the carbonyl carbon the principal electrophilic site for nucleophilic attack.

  • HOMO: The HOMO is associated with the conjugated system, including contributions from the oxygen lone pairs, the C=O π-bond, and the Walsh orbitals of the cyclopropyl ring.

The energy gap between the HOMO and LUMO is reduced by conjugation, which affects both the reactivity and the spectroscopic properties (e.g., UV-Vis absorption) of the molecule.[4][5]

Nu_HOMO Nucleophile HOMO Interaction Orbital Overlap (Bond Formation) Nu_HOMO->Interaction Donates e- CPK_LUMO Cyclopropyl Ketone LUMO (on C=O) CPK_LUMO->Interaction Accepts e- caption HOMO-LUMO interaction in nucleophilic attack.

Caption: HOMO-LUMO interaction in nucleophilic attack.

Physicochemical and Spectroscopic Properties

The electronic structure of cyclopropyl ketones gives rise to characteristic physical and spectroscopic data.

Structural and Physical Parameters

The conjugation between the cyclopropyl ring and the ketone affects bond lengths. The C-C bonds within the ring are shorter than typical alkane C-C bonds, and the bond connecting the ring to the carbonyl group also has some double-bond character.

PropertyCyclopropyl methyl ketoneCyclopropyl phenyl ketone
CAS Number 765-43-5[6]3481-02-5[7]
Molecular Formula C₅H₈O[6]C₁₀H₁₀O[7]
Molecular Weight 84.12 g/mol [6]146.19 g/mol [7]
Boiling Point 114 °C[3][8]121-123 °C / 15 mmHg
Melting Point < -70 °C[8]7-9 °C
Density 0.849-0.903 g/mL at 25 °C[3][8]1.058 g/mL at 25 °C
Refractive Index (n₂₀/D) 1.424[3]1.553

Table 1: Summary of physical properties for representative cyclopropyl ketones.

Spectroscopic Signatures

The spectroscopic data for cyclopropyl ketones reflect their unique conjugated system.

Spectroscopic TechniqueCharacteristic Features for Cyclopropyl Ketones
Infrared (IR) Spectroscopy Strong C=O stretching absorption around 1690-1715 cm⁻¹ . The frequency is slightly lowered from a typical saturated ketone due to conjugation. C-H stretching of the cyclopropyl ring is observed > 3000 cm⁻¹.[9][10]
UV-Vis Spectroscopy Exhibits a π → π* transition at a longer wavelength (bathochromic shift) than non-conjugated ketones due to the extended conjugation.[11][12] The λₘₐₓ increases with the extent of conjugation.[4][5] A weak n → π* transition is also observed at longer wavelengths.[11]
¹H NMR Spectroscopy Shows characteristic upfield multiplets for the cyclopropyl protons, typically between 0.5-1.2 ppm . The methine proton adjacent to the carbonyl is further downfield. For cyclopropyl methyl ketone, the methyl protons appear as a singlet around 2.1 ppm .[13][14]
¹³C NMR Spectroscopy The carbonyl carbon appears significantly downfield (>200 ppm ). The cyclopropyl carbons appear at high field, with the CH₂ groups typically between 8-12 ppm and the CH group around 15-20 ppm .[13]

Table 2: Key spectroscopic data for the characterization of cyclopropyl ketones.

Reactivity and Reaction Mechanisms

The electronic properties of the cyclopropyl ketone moiety govern its reactivity, making it a versatile intermediate for various transformations, most notably ring-opening reactions and cycloadditions.

Influence of Substituents

The reactivity of the cyclopropyl ketone core can be finely tuned by the substituents on both the cyclopropyl ring and the ketone.

  • Alkyl vs. Aryl Ketones: Aryl cyclopropyl ketones are generally more reactive in reactions involving the formation of a radical intermediate (ketyl) because the aromatic ring can stabilize the radical through conjugation.[2][15] In contrast, alkyl cyclopropyl ketones lack this stabilization.[16]

  • Electron-Withdrawing Groups (EWGs): An EWG on an aryl substituent (e.g., p-nitrophenyl) enhances the electrophilicity of the carbonyl carbon and further polarizes the cyclopropane ring, making it highly susceptible to nucleophilic attack and ring-opening.[2]

  • Ring Substitution: Gem-dialkyl substitution on the cyclopropyl ring often enhances reactivity and improves yields in certain catalytic reactions, a phenomenon known as the Thorpe-Ingold effect.[2]

Ketone TypeReactionActivation Energy (Gibbs Free Energy)Reference
Phenyl cyclopropyl ketoneSmI₂-catalyzed coupling24.6 kcal/mol[2]
Cyclohexyl cyclopropyl ketoneSmI₂-catalyzed coupling25.4 kcal/mol[2]

Table 3: Comparative reactivity data from computational studies.

Key Reaction Types

Nucleophilic Ring-Opening: This is a characteristic reaction where a nucleophile attacks a carbon atom of the cyclopropane ring, leading to C-C bond cleavage. The strain release provides a strong thermodynamic driving force. The presence of the electron-withdrawing ketone activates the ring towards this mode of reaction.

start Cyclopropyl Ketone + Nucleophile (Nu⁻) step1 Nucleophilic Attack on β-carbon start->step1 intermediate Enolate Intermediate (Ring-Opened) step1->intermediate step2 Protonation (E⁺) intermediate->step2 product γ-Substituted Ketone step2->product caption Generalized pathway for nucleophilic ring-opening.

Caption: Generalized pathway for nucleophilic ring-opening.

[3+2] Cycloadditions: Under radical or photocatalytic conditions, cyclopropyl ketones can act as three-carbon synthons in formal [3+2] cycloaddition reactions with alkenes and alkynes.[16][17] This powerful strategy allows for the rapid construction of five-membered rings.

Role in Drug Discovery and Development

The unique electronic properties of the cyclopropyl ketone moiety are strategically employed to enhance the profiles of drug candidates.

  • Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in a typical alkane due to their increased s-character. This can make the moiety more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.

  • Potency and Selectivity: The conformational rigidity of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to higher binding affinity for its target and thus increased potency. Its unique electronic nature also allows it to serve as a bioisostere for other groups, like alkenes or gem-dimethyl groups, while offering a different metabolic profile.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence properties like lipophilicity (logP) and aqueous solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).

cluster_0 Electronic Properties cluster_1 Medicinal Chemistry Outcomes prop1 High Ring Strain out1 Enhanced Potency (Rigid Conformation) prop1->out1 out4 Unique Reactivity for Analogs prop1->out4 prop2 Conjugation Ability (π-character) prop2->out1 out3 Modulated ADME Properties prop2->out3 prop3 Strong C-H Bonds out2 Improved Metabolic Stability prop3->out2 caption From electronic properties to drug development advantages.

Caption: From electronic properties to drug development advantages.

Experimental Protocols

Synthesis: Corey-Chaykovsky Cyclopropanation

This method is used to synthesize cyclopropyl ketones from their corresponding α,β-unsaturated ketones (enones) using a sulfur ylide.

Materials:

  • α,β-Unsaturated ketone (1.0 eq)

  • Trimethylsulfoxonium iodide (or a similar sulfonium salt, 1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in oil, 1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether, water, brine, anhydrous magnesium sulfate

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with sodium hydride and anhydrous DMSO.

  • Trimethylsulfoxonium iodide is added portion-wise to the suspension at room temperature. The mixture is stirred for approximately 45-60 minutes, during which hydrogen gas evolves and a solution of the ylide (dimethyloxosulfonium methylide) is formed.[18]

  • The α,β-unsaturated ketone, dissolved in a minimal amount of anhydrous DMSO, is added dropwise to the ylide solution, maintaining the temperature below 25 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of cold water.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with water, then brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropyl ketone.[18][19]

Synthesis: Cyclization of 5-Chloro-2-pentanone

This intramolecular cyclization is a common method for preparing cyclopropyl methyl ketone.[20]

Materials:

  • Crude 5-Chloro-2-pentanone (1.0 eq) [can be synthesized from α-acetyl-γ-butyrolactone and HCl][20][21]

  • Sodium hydroxide (NaOH, 1.5 eq)

  • Water

  • Diethyl ether, potassium carbonate, calcium chloride

Procedure:

  • In a three-necked flask fitted with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium hydroxide in water.

  • Over a period of 15-20 minutes, add the crude 5-chloro-2-pentanone to the stirred NaOH solution.[20]

  • If the reaction does not begin to boil spontaneously, gently heat the mixture to initiate the exothermic reaction and maintain boiling for 1 hour.

  • Arrange the condenser for distillation and distill the water-ketone azeotrope from the reaction mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate to salt out the organic product.

  • Separate the upper organic layer (cyclopropyl methyl ketone). Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.

  • Filter or decant the solution and remove the ether by distillation.

  • The remaining residue is fractionally distilled to yield pure cyclopropyl methyl ketone (b.p. 110-114 °C).[3][20]

Characterization: Computational Analysis (DFT) Workflow

Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties and reactivity of cyclopropyl ketones.

A 1. Define Molecular Structures (Reactants, Intermediates, TS, Products) B 2. Select Functional & Basis Set (e.g., B3LYP/6-31G*) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation (Confirm minima/TS) C->D E 5. Locate Transition States (TS) (e.g., QST2/3, Berny optimization) C->E F 6. Calculate Energies (Electronic, Gibbs Free Energy) D->F E->D G 7. Analyze Electronic Properties (MOs, Charges, Bond Orders) F->G caption Workflow for a DFT study of a cyclopropyl ketone reaction.

Caption: Workflow for a DFT study of a cyclopropyl ketone reaction.

Conclusion

The cyclopropyl ketone moiety possesses a fascinating and highly tunable electronic structure. The interplay between the inherent strain of the three-membered ring and its conjugation with the carbonyl group results in unique reactivity that has been exploited in a wide array of synthetic transformations. For researchers in drug development, these electronic properties provide a powerful toolkit for designing molecules with enhanced potency, selectivity, and metabolic stability. A thorough understanding of the principles outlined in this guide is essential for leveraging the full potential of this remarkable functional group in the design of complex molecules and next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopropyl(3-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(3-methoxyphenyl)methanone is an aryl cyclopropyl ketone, a structural motif of significant interest in medicinal chemistry and drug development. Aryl cyclopropyl ketones serve as versatile intermediates in the synthesis of a wide range of biologically active compounds. The cyclopropyl group can impart unique conformational constraints and metabolic stability to molecules, while the methoxy-substituted phenyl ring offers a handle for further functionalization.

This document provides detailed application notes and protocols for the synthesis of this compound. Due to the ortho-para directing nature of the methoxy group in anisole, a direct Friedel-Crafts acylation is not a practical approach for obtaining the meta-substituted product. Therefore, the recommended and detailed synthetic route is via the Grignard reaction of 3-methoxybenzonitrile with cyclopropylmagnesium bromide.

Reaction Scheme

The synthesis of this compound is most effectively achieved through a two-step process involving the formation of a Grignard reagent followed by its reaction with a nitrile and subsequent hydrolysis.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Ketone Synthesis CyclopropylBromide Cyclopropyl Bromide Grignard Cyclopropylmagnesium Bromide CyclopropylBromide->Grignard THF Magnesium Magnesium Turnings Magnesium->Grignard Imine_Salt Imine Magnesium Salt (Intermediate) Grignard->Imine_Salt Nitrile 3-Methoxybenzonitrile Nitrile->Imine_Salt THF Ketone This compound Imine_Salt->Ketone H3O+ Workup

Diagram 1: Synthesis workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the Grignard reaction.

ParameterValue
Reactants
3-Methoxybenzonitrile1.0 eq
Cyclopropylmagnesium Bromide1.2 eq
Product
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.21 g/mol
AppearanceExpected to be a colorless or pale yellow oil/solid
Reaction Conditions
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Yield
Expected Yield60-75%
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.55-7.45 (m, 2H, Ar-H), 7.38 (t, J = 7.9 Hz, 1H, Ar-H), 7.15 (ddd, J = 8.3, 2.6, 0.9 Hz, 1H, Ar-H), 3.86 (s, 3H, OCH₃), 2.65-2.55 (m, 1H, CH-C=O), 1.25-1.15 (m, 2H, cyclopropyl CH₂), 1.05-0.95 (m, 2H, cyclopropyl CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 199.5 (C=O), 159.8 (Ar-C-O), 138.5 (Ar-C), 129.6 (Ar-CH), 120.8 (Ar-CH), 118.5 (Ar-CH), 112.9 (Ar-CH), 55.4 (OCH₃), 16.5 (CH-C=O), 11.5 (cyclopropyl CH₂)
IR (KBr, cm⁻¹) ~2925 (C-H), ~1680 (C=O, aryl ketone), ~1590, 1480 (C=C, aromatic), ~1250 (C-O, ether)
Mass Spec (EI) m/z (%): 176 (M⁺), 135 (M-C₃H₅)⁺, 107, 77

Note: Spectroscopic data are estimated based on analogous compounds and spectral databases. Actual values may vary slightly.

Experimental Protocols

Safety Precautions:

  • All manipulations involving Grignard reagents must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) as they are highly sensitive to moisture and air.

  • Anhydrous solvents and glassware are essential for the success of the reaction. Glassware should be oven-dried and cooled under an inert atmosphere before use.

  • Cyclopropyl bromide and 3-methoxybenzonitrile are irritants. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic. Proper temperature control is crucial.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of the target compound from 3-methoxybenzonitrile and cyclopropylmagnesium bromide.

Materials:

  • 3-Methoxybenzonitrile

  • Cyclopropylmagnesium bromide (0.5 M in THF) or prepared in situ from cyclopropyl bromide and magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 3 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether for extraction

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Addition funnel, oven-dried

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum, add 3-methoxybenzonitrile (1.0 eq).

    • Dissolve the nitrile in anhydrous THF (approximately 5-10 mL per gram of nitrile).

    • Cool the solution to 0 °C in an ice bath.

  • Grignard Addition:

    • Slowly add cyclopropylmagnesium bromide solution (1.2 eq, e.g., 0.5 M in THF) to the stirred nitrile solution via syringe over a period of 30-60 minutes. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete upon consumption of the starting nitrile.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 3 M aqueous HCl solution. This step is exothermic and will generate gas. The addition should be done with vigorous stirring until the magnesium salts are dissolved and the solution becomes acidic (check with pH paper).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Logical Relationships in Synthesis

The following diagram illustrates the logical flow and key transformations in the synthesis of this compound.

logical_relationships cluster_reagents Starting Materials & Reagents cluster_process Key Processes cluster_products Intermediates & Final Product reagent1 Cyclopropyl Bromide process1 Grignard Formation (Nucleophile Generation) reagent1->process1 reagent2 Magnesium reagent2->process1 reagent3 3-Methoxybenzonitrile process2 Nucleophilic Addition to Nitrile reagent3->process2 intermediate1 Cyclopropylmagnesium Bromide process1->intermediate1 intermediate2 Imine Intermediate process2->intermediate2 process3 Hydrolysis of Imine product This compound process3->product intermediate1->process2 intermediate2->process3

Application Notes and Protocols: Corey-Chaykovsky Cyclopropanation of 3-Methoxy Chalcone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a powerful and versatile synthetic method for the formation of three-membered rings, including cyclopropanes, epoxides, and aziridines.[1] This document provides detailed application notes and protocols for the cyclopropanation of 3-methoxy chalcone, an α,β-unsaturated ketone, utilizing a sulfur ylide. The reaction proceeds via a conjugate addition (1,4-addition) of the sulfur ylide to the chalcone, followed by an intramolecular cyclization to yield the corresponding cyclopropyl ketone.[1]

Cyclopropyl groups are of significant interest in medicinal chemistry as they can introduce unique conformational constraints, enhance metabolic stability, and modulate the biological activity of molecules. Chalcones themselves are a well-established class of compounds possessing a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1] The synthesis of cyclopropyl chalcones through the Corey-Chaykovsky reaction, therefore, presents a valuable strategy for the development of novel therapeutic agents.

Reaction Mechanism

The Corey-Chaykovsky cyclopropanation of an α,β-unsaturated ketone like 3-methoxy chalcone is initiated by the in situ generation of a sulfur ylide, typically dimethyloxosulfonium methylide (often referred to as Corey's ylide), from a sulfonium salt precursor such as trimethylsulfoxonium iodide and a strong base.[2] The nucleophilic ylide then attacks the β-carbon of the chalcone in a Michael-type addition. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide (DMSO) group to form the three-membered cyclopropane ring.[2][3] The reaction is known to be diastereoselective, generally favoring the formation of the trans cyclopropane product.[4]

Data Presentation

The following table summarizes representative quantitative data for the Corey-Chaykovsky cyclopropanation of various substituted chalcones, providing an expected range of yields for the reaction with 3-methoxy chalcone.

EntryAr¹ (on Carbonyl)Ar² (on Phenyl Ring)ReagentsSolventTemperature (°C)Time (h)Yield (%)
1PhenylPhenylTrimethylsulfoxonium iodide, NaHDMSO/THF0 to RT3-470
24-MethoxyphenylPhenylTrimethylsulfoxonium iodide, NaHDMSO/THF0 to RT3-482
3Phenyl3-Methoxyphenyl Trimethylsulfoxonium iodide, NaHDMSO/THF0 to RT3-4(est. 70-85)
4Phenyl4-ChlorophenylTrimethylsulfoxonium iodide, NaHDMSO/THF0 to RT3-475
5Phenyl4-NitrophenylTrimethylsulfoxonium iodide, NaHDMSO/THF0 to RT3-468

Note: The yield for 3-methoxy chalcone (Entry 3) is an estimation based on yields reported for structurally similar chalcones.

Experimental Protocols

This section provides a detailed methodology for the Corey-Chaykovsky cyclopropanation of 3-methoxy chalcone.

Materials
  • 3-Methoxy chalcone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold, balloons)

  • Syringes and needles

  • Ice-water bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure

1. Preparation of the Sulfur Ylide (Dimethyloxosulfonium Methylide)

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2-3 times) to remove the mineral oil. Carefully decant the hexanes after each wash.

  • Add anhydrous DMSO to the flask via a syringe.

  • To the stirred suspension, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature.

  • Stir the resulting mixture at room temperature for approximately 1 hour. The solution should become clear, indicating the formation of the dimethyloxosulfonium methylide.[1]

2. Cyclopropanation Reaction

  • In a separate flame-dried round-bottom flask, dissolve 3-methoxy chalcone (1.0 equivalent) in anhydrous THF.

  • Cool the freshly prepared sulfur ylide solution to 0 °C using an ice-water bath.

  • Slowly add the solution of 3-methoxy chalcone in THF to the ylide solution dropwise via a syringe or a dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Remove the ice bath and let the reaction mixture stir at room temperature for an additional 2-3 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.[1]

3. Work-up and Purification

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-benzoyl-2-(3-methoxyphenyl)cyclopropane.[1]

Visualizations

Reaction Mechanism Diagram

Corey_Chaykovsky_Mechanism ylide Dimethyloxosulfonium Methylide intermediate Betaine Intermediate (Enolate) ylide->intermediate 1,4-Conjugate Addition chalcone 3-Methoxy Chalcone (α,β-Unsaturated Ketone) chalcone->intermediate product 1-Benzoyl-2-(3-methoxyphenyl)cyclopropane intermediate->product Intramolecular Cyclization dmso DMSO intermediate->dmso Elimination

Caption: Mechanism of the Corey-Chaykovsky Cyclopropanation.

Experimental Workflow Diagram

Experimental_Workflow start Start ylide_prep Prepare Sulfur Ylide: Trimethylsulfoxonium Iodide + NaH in DMSO start->ylide_prep reaction_setup Dissolve 3-Methoxy Chalcone in THF start->reaction_setup addition Add Chalcone Solution to Ylide Solution at 0°C ylide_prep->addition reaction_setup->addition reaction Stir at 0°C (1h), then at RT (2-3h) addition->reaction quench Quench with Saturated aq. NH4Cl reaction->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Water and Brine extraction->wash dry_concentrate Dry over MgSO4 and Concentrate wash->dry_concentrate purification Purify by Column Chromatography dry_concentrate->purification product Isolated Product: 1-Benzoyl-2-(3-methoxyphenyl)cyclopropane purification->product

Caption: Experimental Workflow for Cyclopropanation.

References

Application Notes and Protocols for Cyclopropyl(3-methoxyphenyl)methanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(3-methoxyphenyl)methanone is a versatile bifunctional building block for organic synthesis. Its structure incorporates a reactive cyclopropyl ketone moiety and a methoxy-substituted phenyl ring, offering multiple avenues for synthetic transformations. The strained three-membered cyclopropane ring can participate in unique ring-opening and rearrangement reactions, providing access to diverse molecular scaffolds. The ketone functionality allows for a wide range of standard carbonyl chemistry, while the methoxy-substituted aromatic ring can be further functionalized, making this compound a valuable precursor for the synthesis of complex organic molecules, including potential drug candidates and biologically active compounds. Cyclopropyl-containing compounds are of significant interest in medicinal chemistry, appearing in various approved drugs and clinical candidates.[1]

Application Notes

The unique structural features of this compound make it a valuable starting material for a variety of applications in organic synthesis and drug discovery.

1. Medicinal Chemistry and Drug Discovery

  • Scaffold for Bioactive Molecules: The cyclopropyl moiety is a key feature in several drugs and drug candidates.[1] This building block can serve as a starting point for the synthesis of novel analogs of known therapeutic agents. The 3-methoxyphenyl group is also a common feature in centrally active compounds.

  • Precursor for CNS-active Agents: The methoxyphenyl group is a common structural motif in compounds targeting the central nervous system (CNS).[2] Modification of the cyclopropyl ketone moiety can lead to the synthesis of libraries of compounds for screening against various CNS targets.

  • Synthesis of Integrin Antagonists: Cyclopropyl derivatives have been identified as intermediates in the synthesis of αvβ3 integrin antagonists, which are investigated for the treatment of osteoporosis and other conditions.[3]

2. Organic Synthesis

  • Ring-Opening Reactions: The strained cyclopropane ring can be opened under various conditions (acidic, reductive, or radical) to yield linear alkyl chains with functional groups at specific positions. This allows for the synthesis of complex acyclic and cyclic systems that would be difficult to prepare otherwise.[2]

  • Donor-Acceptor Cyclopropane Chemistry: The ketone acts as an electron-accepting group, activating the cyclopropane ring for reactions with nucleophiles. This "donor-acceptor" nature facilitates a range of transformations.

  • Access to Diverse Functional Groups: The ketone can be transformed into alcohols, amines, alkenes, and other functional groups, while the methoxy group on the phenyl ring can be cleaved to a phenol for further derivatization.

Data Presentation

The following table summarizes typical yields for various classes of reactions that can be performed on cyclopropyl aryl ketones. The exact yields for this compound may vary and would require experimental optimization.

Reaction TypeReagents and ConditionsProduct TypeTypical Yield (%)Reference
Ketone Reduction NaBH₄, MeOH, 0 °C to rtSecondary Alcohol85-95(Adapted from similar reductions)
Reductive Deoxygenation Wolff-Kishner: H₂NNH₂, KOH, ethylene glycol, refluxMethylene Compound70-85(General protocol)
Corey-Chaykovsky Epoxidation (CH₃)₃S(O)I, NaH, DMSO/THFSpiro-oxirane60-75[4]
Ring-Opening Hydroarylation Electron-rich arene, Brønsted acid (e.g., TfOH), HFIPγ-Aryl Ketone65-80(Based on similar systems)
Grignard Addition R-MgBr, THF, 0 °CTertiary Alcohol70-90(General protocol)
Demethylation BBr₃, CH₂Cl₂, 0 °C to rtPhenol80-95(General protocol)

Experimental Protocols

The following are detailed experimental protocols for key transformations of this compound.

Protocol 1: Reduction of the Ketone to Cyclopropyl(3-methoxyphenyl)methanol

This protocol describes the reduction of the ketone functionality to a secondary alcohol.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol, 1.5 eq) portion-wise to the stirred solution over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Cyclopropyl(3-methoxyphenyl)methanol.

G start Start: Dissolve Ketone in MeOH cool Cool to 0°C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 warm_rt Warm to Room Temperature (Stir for 2h) add_nabh4->warm_rt quench Quench with aq. NH4Cl warm_rt->quench concentrate Concentrate quench->concentrate extract Extract with DCM concentrate->extract dry_purify Dry and Purify extract->dry_purify product Product: Secondary Alcohol dry_purify->product

Caption: Experimental workflow for the reduction of this compound.

Protocol 2: Acid-Catalyzed Ring-Opening Hydroarylation

This protocol describes a potential application in a Brønsted acid-catalyzed ring-opening reaction with an electron-rich arene.

Materials:

  • This compound

  • Anisole (or other electron-rich arene)

  • Hexafluoroisopropanol (HFIP)

  • Triflic acid (TfOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-cap vial

Procedure:

  • In a screw-cap vial, combine this compound (0.5 mmol, 1.0 eq) and anisole (0.6 mmol, 1.2 eq).

  • Dissolve the solids in hexafluoroisopropanol (HFIP) to a concentration of 0.1 M with respect to the cyclopropyl ketone.

  • Place the vial in a pre-heated heating block set to 65 °C.

  • To the stirring solution, add triflic acid (10 mol%) dropwise via syringe.

  • Seal the vial and allow the reaction to stir at 65 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the γ-aryl ketone.

G cluster_start Starting Material cluster_transformations Synthetic Transformations cluster_products Intermediate Products start Cyclopropyl (3-methoxyphenyl)methanone reduction Reduction (e.g., NaBH4) start->reduction ring_opening Ring-Opening (e.g., Acid-catalyzed) start->ring_opening demethylation Demethylation (e.g., BBr3) start->demethylation carbonyl_addition Carbonyl Addition (e.g., Grignard) start->carbonyl_addition alcohol Secondary Alcohol reduction->alcohol gamma_aryl_ketone γ-Aryl Ketone ring_opening->gamma_aryl_ketone phenol Cyclopropyl (3-hydroxyphenyl)methanone demethylation->phenol tert_alcohol Tertiary Alcohol carbonyl_addition->tert_alcohol

Caption: Logical relationships of synthetic pathways from the building block.

Hypothetical Signaling Pathway Involvement

Derivatives of this compound could potentially be designed as antagonists for G-protein coupled receptors (GPCRs), a common target for CNS-active drugs. The diagram below illustrates a hypothetical mechanism where a synthesized antagonist inhibits a GPCR signaling pathway.

G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (Inactive) gpcr->g_protein Activates ligand Endogenous Ligand ligand->gpcr Activates antagonist Synthesized Antagonist (from Building Block) antagonist->gpcr Blocks g_protein_active G-Protein (Active) effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein_active->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Hypothetical inhibition of a GPCR signaling pathway by a derivative.

References

Application Notes and Protocols for Enantioselective Photocatalytic [3+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocatalytic [3+2] cycloadditions have emerged as a powerful strategy for the synthesis of structurally complex five-membered carbocycles, which are prevalent motifs in numerous bioactive molecules and natural products.[1][2] This method offers a mild and efficient alternative to traditional thermal cycloadditions. The development of enantioselective variants of this reaction is of particular significance, enabling the construction of chiral cyclopentane frameworks with high stereocontrol.[3][4][5]

This document provides detailed protocols for the enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones with alkenes, a transformation that leverages a dual catalytic system. This system comprises a visible-light-absorbing photoredox catalyst and a chiral Lewis acid co-catalyst to achieve high yields and enantioselectivities.[3][6] The protocols and data presented herein are based on seminal work in the field and are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Reaction Principle and Mechanism

The enantioselective photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone with an alkene proceeds via a proposed radical-polar stepwise mechanism, as illustrated below. The reaction is initiated by the visible-light excitation of a photoredox catalyst, typically a ruthenium or iridium complex. The excited photocatalyst is reductively quenched by a sacrificial electron donor, generating a potent reductant. This reductant then transfers an electron to the aryl cyclopropyl ketone, which is activated by a chiral Lewis acid. The resulting ketyl radical anion undergoes a ring-opening to form a distonic radical anion. This intermediate then adds to the alkene in a stereocontrolled manner, directed by the chiral Lewis acid. A final radical-polar crossover and demetallation afford the cyclopentane product and regenerate the catalysts.[3]

Experimental Workflow

The general workflow for setting up the enantioselective photocatalytic [3+2] cycloaddition is outlined below. It involves the careful preparation of reagents and catalysts in a controlled atmosphere, followed by irradiation with a suitable light source for a specified period.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis reagents Prepare Stock Solutions (Substrates, Additives) catalysts Prepare Catalyst Solutions (Photocatalyst, Chiral Ligand, Lewis Acid) setup Combine Reagents and Catalysts in a Schlenk Tube degas Degas the Reaction Mixture (Freeze-Pump-Thaw Cycles) setup->degas irradiate Irradiate with Visible Light (e.g., Blue LEDs) at Controlled Temperature degas->irradiate quench Quench the Reaction irradiate->quench extract Aqueous Work-up and Extraction quench->extract purify Purification (e.g., Column Chromatography) extract->purify analyze Analysis (NMR, HPLC for ee) purify->analyze

Caption: General workflow for the enantioselective photocatalytic [3+2] cycloaddition.

Detailed Experimental Protocol

This protocol is a representative example for the enantioselective [3+2] cycloaddition between an aryl cyclopropyl ketone and styrene.

Materials:

  • Aryl cyclopropyl ketone (1.0 equiv)

  • Styrene (2.0 equiv)

  • rac-Ru(bpy)₃(PF₆)₂ (photocatalyst, 0.025 equiv)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (Lewis acid, 0.1 equiv)

  • Chiral bisoxazoline (BOX) ligand (e.g., 2,2'-isopropylidenebis(4-phenyl-2-oxazoline)) (0.11 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (sacrificial donor, 1.5 equiv)

  • Anhydrous acetonitrile (MeCN) as solvent

  • Schlenk tube or other suitable reaction vessel

  • Blue LED light source

  • Stir plate and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Catalyst Preparation: In a glovebox, to a clean, dry Schlenk tube equipped with a magnetic stir bar, add Sc(OTf)₃ (0.1 equiv) and the chiral BOX ligand (0.11 equiv). Add a portion of the anhydrous acetonitrile and stir the mixture for 30 minutes to allow for the formation of the chiral Lewis acid complex.

  • Reaction Setup: To the Schlenk tube containing the catalyst solution, add the aryl cyclopropyl ketone (1.0 equiv), rac-Ru(bpy)₃(PF₆)₂ (0.025 equiv), and the remaining anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent).

  • Degassing: Seal the Schlenk tube and remove it from the glovebox. Degas the reaction mixture by three cycles of freeze-pump-thaw.

  • Addition of Alkene and Amine: Backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen). Add styrene (2.0 equiv) and DIPEA (1.5 equiv) via syringe.

  • Photoreaction: Place the Schlenk tube in a temperature-controlled reaction block (e.g., a cooling bath set to -20 °C) and position it in front of a blue LED light source. Stir the reaction mixture vigorously during irradiation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H NMR or GC-MS.

  • Work-up: Upon completion, quench the reaction by opening the tube to the air and adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy of the purified product. The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Data Presentation: Substrate Scope and Performance

The following tables summarize the performance of the enantioselective photocatalytic [3+2] cycloaddition with various aryl cyclopropyl ketones and alkenes. All data is based on published results.[3]

Table 1: Variation of the Aryl Cyclopropyl Ketone

EntryAryl Group (Ar)ProductYield (%)dree (%)
1Phenyl1a85>20:195
24-Methoxyphenyl1b82>20:196
34-Chlorophenyl1c75>20:194
43-Methoxyphenyl1d88>20:195
52-Naphthyl1e71>20:192

Reaction conditions: Aryl cyclopropyl ketone (0.1 mmol), styrene (0.2 mmol), Ru(bpy)₃(PF₆)₂ (2.5 mol%), Sc(OTf)₃ (10 mol%), chiral ligand (11 mol%), DIPEA (0.15 mmol) in MeCN (1.0 mL) at -20 °C for 24 h.

Table 2: Variation of the Alkene

EntryAlkeneProductYield (%)dree (%)
1Styrene2a85>20:195
24-Methylstyrene2b83>20:196
34-Chlorostyrene2c78>20:194
42-Vinylnaphthalene2d75>20:193
5Methyl acrylate2e6510:190

Reaction conditions: Phenyl cyclopropyl ketone (0.1 mmol), alkene (0.2 mmol), Ru(bpy)₃(PF₆)₂ (2.5 mol%), Sc(OTf)₃ (10 mol%), chiral ligand (11 mol%), DIPEA (0.15 mmol) in MeCN (1.0 mL) at -20 °C for 24 h.

Catalytic Cycle

The proposed dual catalytic cycle for this enantioselective [3+2] cycloaddition is depicted below.

G PC Ru(II) PC_excited *Ru(II) PC->PC_excited hν (Visible Light) Substrate Aryl Cyclopropyl Ketone + Chiral Lewis Acid PC_reduced Ru(I) PC_excited->PC_reduced DIPEA -> DIPEA+ PC_reduced->PC e- transfer Radical_Anion Ketyl Radical Anion PC_reduced->Radical_Anion e- transfer Substrate->Radical_Anion Opened_Radical Distonic Radical Anion Radical_Anion->Opened_Radical Ring Opening Adduct_Radical Radical Adduct Opened_Radical->Adduct_Radical Alkene Alkene Alkene->Adduct_Radical Product_Anion Product Anion Adduct_Radical->Product_Anion Radical-Polar Crossover Product Cyclopentane Product Product_Anion->Product Protonation / Lewis Acid Dissociation

Caption: Proposed dual catalytic cycle for the enantioselective photocatalytic [3+2] cycloaddition.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and the solvent are anhydrous.

    • Thoroughly degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.

    • Increase the equivalents of the sacrificial electron donor.

    • Optimize the reaction time and temperature.

  • Low Enantioselectivity:

    • Screen different chiral ligands and Lewis acids.

    • Vary the solvent, as it can influence the catalyst-substrate interaction.

    • Lowering the reaction temperature often improves enantioselectivity.

  • Formation of Side Products:

    • Adjust the stoichiometry of the reactants.

    • Analyze the crude reaction mixture to identify potential side reactions and adjust the conditions accordingly.

Conclusion

The enantioselective photocatalytic [3+2] cycloaddition of aryl cyclopropyl ketones represents a significant advancement in the synthesis of chiral cyclopentanes. The dual catalytic approach provides a robust and versatile platform for accessing these valuable structures with high levels of stereocontrol. The protocols and data provided in these application notes are intended to facilitate the adoption of this powerful methodology in academic and industrial research settings.

References

Application Notes and Protocols for Cyclopropyl(3-methoxyphenyl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl(3-methoxyphenyl)methanone is a synthetic compound featuring a cyclopropyl ring attached to a carbonyl group, which in turn is bonded to a 3-methoxyphenyl moiety. The incorporation of a cyclopropyl group in drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, potency, and target-binding affinity, while also modulating physicochemical properties.[1] This document provides detailed application notes and protocols for the potential evaluation of this compound as a lead compound in drug discovery, with a focus on its potential as an antitubercular and antimalarial agent, based on the reported activities of structurally related compounds.

Hypothesized Biological Activity

While specific biological data for this compound is not extensively available in the public domain, the broader class of cyclopropyl ketones and their derivatives has shown promise in several therapeutic areas. Notably, derivatives of cyclopropyl methanone have been investigated for their potential as:

  • Antitubercular Agents: Compounds containing a cyclopropyl moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[2]

  • Antimalarial Agents: The cyclopropyl carboxamide scaffold has been identified as a potent inhibitor of Plasmodium falciparum, targeting the mitochondrial protein cytochrome b.[3][4][5]

Based on these precedents, this compound is a candidate for screening and development in these infectious disease areas.

Data Presentation

As no specific quantitative data for this compound is currently available, the following table is a template for summarizing hypothetical results from the proposed experimental protocols.

Assay TypeTarget Organism/Cell LineTest CompoundPositive ControlIC50 / MIC (µM)Cytotoxicity (CC50 in Vero cells) (µM)Selectivity Index (SI = CC50/IC50)
Antitubercular ActivityM. tuberculosis H37RvThis compoundIsoniazidData to be determinedData to be determinedData to be determined
Antimalarial ActivityP. falciparum 3D7This compoundChloroquineData to be determinedData to be determinedData to be determined
CytotoxicityVero (normal kidney epithelial cells)This compoundDoxorubicinN/AData to be determinedN/A
CytotoxicityA549 (human lung carcinoma)This compoundDoxorubicinData to be determinedN/AN/A
CytotoxicityHeLa (human cervical cancer)This compoundDoxorubicinData to be determinedN/AN/A

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A common method for the synthesis of cyclopropyl aryl methanones involves the reaction of a corresponding chalcone with a cyclopropanating agent. An alternative approach is the Friedel-Crafts acylation of an appropriate aromatic compound with cyclopropanecarbonyl chloride.

Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a stirred solution of anisole (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise.

  • Addition of Acylating Agent: Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-water and stir until the ice has melted.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

In Vitro Antitubercular Activity Assay

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Inoculum: Grow Mycobacterium tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 at 37°C until the mid-log phase.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the compound in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well to achieve a final concentration of approximately 1 x 10⁵ CFU/mL. Include positive (Isoniazid) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Antimalarial Activity Assay

Protocol: SYBR Green I-based Fluorescence Assay

  • Parasite Culture: Culture chloroquine-sensitive Plasmodium falciparum 3D7 strain in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.5% Albumax II at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Inoculation: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%. Include positive (Chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours.

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA by adding SYBR Green I lysis buffer.

  • Data Analysis: Measure fluorescence intensity using a fluorescence plate reader. Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis of the dose-response curve.

In Vitro Cytotoxicity Assay

Protocol: MTT Assay

  • Cell Culture: Culture Vero cells (or other desired cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours. Include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO).[6]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis s1 Starting Materials (Anisole, Cyclopropanecarbonyl chloride) s2 Friedel-Crafts Acylation s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 This compound s3->s4 b1 Antitubercular Assay (MABA) s4->b1 Test Compound b2 Antimalarial Assay (SYBR Green I) s4->b2 b3 Cytotoxicity Assay (MTT) s4->b3 d1 MIC Determination b1->d1 d2 IC50 Determination b2->d2 d3 CC50 Determination b3->d3 d4 Selectivity Index Calculation d1->d4 d2->d4 d3->d4

Caption: Workflow for the synthesis and biological evaluation of this compound.

cytotoxicity_assay_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (24h) seed_cells->incubate_overnight add_compound Add serial dilutions of This compound incubate_overnight->add_compound incubate_treatment Incubate for 48h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance calculate_cc50 Calculate CC50 value read_absorbance->calculate_cc50 end End calculate_cc50->end

Caption: Detailed workflow for the in vitro cytotoxicity (MTT) assay.

References

Application Notes and Protocols: Synthesis of Heterocyclic Scaffolds from Cyclopropyl(3-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic scaffolds, leveraging the unique chemical properties of cyclopropyl(3-methoxyphenyl)methanone. This starting material, possessing both a reactive cyclopropyl ring and a functionalized aromatic moiety, serves as a versatile building block for the construction of diverse and medicinally relevant heterocyclic systems. The protocols outlined below are based on established synthetic methodologies for analogous aryl ketones and cyclopropyl ketones.

Synthesis of Pyrimidine Scaffolds

The pyrimidine core is a ubiquitous motif in numerous biologically active compounds. A common and effective method for its synthesis involves the condensation of a ketone with urea or thiourea and an aldehyde, often referred to as a Biginelli-like reaction.

Proposed Synthesis of a Dihydropyrimidinone Derivative

A plausible route to a dihydropyrimidinone derivative from this compound involves a three-component reaction with an appropriate aldehyde and urea.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL), add urea (1.5 mmol).

  • To this mixture, add a catalytic amount of hydrochloric acid (0.2 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone.

Table 1: Hypothetical Product and Yield for Pyrimidine Synthesis

Starting MaterialReagentsProductHypothetical Yield (%)
This compoundBenzaldehyde, Urea, HCl4-cyclopropyl-6-(3-methoxyphenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H)-one75-85

Reaction Workflow:

G start Start reagents This compound, Benzaldehyde, Urea, HCl, Ethanol start->reagents reflux Reflux (4-6 h) reagents->reflux workup Aqueous Workup (Filtration) reflux->workup purification Recrystallization (Ethanol) workup->purification product Purified Dihydropyrimidinone purification->product

Caption: Workflow for the synthesis of a dihydropyrimidinone derivative.

Synthesis of Pyridine Scaffolds

The synthesis of substituted pyridines can be achieved through various condensation reactions. A well-established method involves the reaction of a 1,5-dicarbonyl compound (or its precursor) with an ammonia source.

Proposed Synthesis of a Substituted Pyridine

A plausible route involves the reaction of this compound with an enone in the presence of an ammonia source, following a modified Hantzsch pyridine synthesis.

Experimental Protocol:

  • In a round-bottom flask, combine this compound (1.0 mmol), (E)-1,3-diphenylprop-2-en-1-one (chalcone, 1.0 mmol), and ammonium acetate (2.0 mmol).

  • Add acetic acid (5 mL) as the solvent and catalyst.

  • Heat the mixture to reflux for 8-10 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired pyridine derivative.

Table 2: Hypothetical Product and Yield for Pyridine Synthesis

Starting MaterialReagentsProductHypothetical Yield (%)
This compound(E)-1,3-diphenylprop-2-en-1-one, Ammonium Acetate, Acetic Acid2-cyclopropyl-4-(3-methoxyphenyl)-6-phenylpyridine60-70

Reaction Pathway:

G A This compound D Intermediate (Dihydropyridine) A->D + B, C (Acetic Acid, Reflux) B Chalcone B->D C Ammonium Acetate C->D E Substituted Pyridine D->E Oxidation (in situ) G start This compound step1 Claisen Condensation (EtOAc, NaOEt) start->step1 intermediate β-Diketone Intermediate step1->intermediate step2 Combes Reaction (3-Methoxyaniline, H₂SO₄) intermediate->step2 workup Neutralization & Extraction step2->workup purification Column Chromatography workup->purification product Substituted Quinoline purification->product G start This compound activation Lewis Acid Activation of Carbonyl start->activation ring_opening Nucleophilic Attack by Solvent & Ring Opening activation->ring_opening cyclization Intramolecular Cyclization ring_opening->cyclization product Dihydrofuran Derivative cyclization->product

Application Notes and Protocols: Base-Controlled Synthesis of Cyclopropyl Aryl Methanones from Homopropargylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl ketones are a significant structural motif in medicinal chemistry and organic synthesis. The incorporation of a cyclopropane ring can enhance the potency, metabolic stability, and target-binding affinity of drug candidates.[1] Traditional methods for synthesizing cyclopropanes, such as the Simmons-Smith reaction, often require stringent reaction conditions. This document details a base-controlled, divergent synthesis of cyclopropyl aryl methanones from readily available homopropargylic alcohols, offering a mild and efficient alternative.[1][2] The reaction utilizes dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) as an activator, where the choice of base—potassium hydroxide (KOH) or potassium carbonate (K₂CO₃)—selectively dictates the formation of either cyclopropyl aryl methanones or their methylthio-substituted counterparts.[1] This methodology provides a straightforward and versatile route to valuable cyclopropyl structures under ambient conditions.

Reaction Workflow

The overall transformation involves the treatment of a homopropargylic alcohol with DMTST in the presence of a selected base to yield the corresponding cyclopropyl aryl methanone. The choice of base is critical for product selectivity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products Homopropargylic_Alcohol Homopropargylic Alcohol Reaction_Vessel Reaction in DCM at Room Temperature Homopropargylic_Alcohol->Reaction_Vessel DMTST DMTST DMTST->Reaction_Vessel Base Base (KOH or K₂CO₃) Base->Reaction_Vessel Cyclopropyl_Aryl_Methanone Cyclopropyl Aryl Methanone Reaction_Vessel->Cyclopropyl_Aryl_Methanone  KOH Methylthio_Cyclopropane Methylthio-Cyclopropane Derivative Reaction_Vessel->Methylthio_Cyclopropane  K₂CO₃

Caption: General workflow for the base-controlled synthesis.

Data Presentation

The following tables summarize the yields of cyclopropyl aryl methanones (2a-2v) and methylthio-cyclopropane derivatives (3a-3v) from various homopropargylic alcohols using either KOH or K₂CO₃ as the base.[1]

Table 1: Synthesis of Cyclopropyl Aryl Methanones using KOH

EntrySubstrate (Ar)ProductYield (%)
1Phenyl (1a)2a73
24-Methylphenyl (1b)2b75
34-Ethylphenyl (1c)2c78
44-tert-Butylphenyl (1d)2d80
54-Methoxyphenyl (1e)2e82
64-Fluorophenyl (1l)2l65
74-Chlorophenyl (1m)2m60
84-Bromophenyl (1n)2n58
92-Naphthyl (1t)2t70
102-Thienyl (1u)2u65
113-Thienyl (1v)2v60

Reaction conditions: Homopropargylic alcohol (0.3 mmol), DMTST (0.6 mmol), KOH (0.6 mmol), and DCM (2 mL) under air at room temperature.[1]

Table 2: Synthesis of Methylthio-Cyclopropane Derivatives using K₂CO₃

EntrySubstrate (Ar)ProductYield (%)
1Phenyl (1a)3a62
24-Methylphenyl (1b)3b65
34-Ethylphenyl (1c)3c63
44-tert-Butylphenyl (1d)3d60
54-Methoxyphenyl (1e)3e58
64-Fluorophenyl (1l)3l50
74-Chlorophenyl (1m)3m45
84-Bromophenyl (1n)3n42
92-Naphthyl (1t)3t55
102-Thienyl (1u)3u52
113-Thienyl (1v)3v48

Reaction conditions: Homopropargylic alcohol (0.3 mmol), DMTST (0.6 mmol), K₂CO₃ (0.45 mmol), and DCM (2 mL) under air at room temperature.[1]

Experimental Protocols

General Procedure for the Synthesis of Cyclopropyl Aryl Methanones (e.g., 2a):

  • To a solution of 4-phenylbut-3-yn-1-ol (1a) (0.3 mmol, 43.8 mg) in dichloromethane (DCM, 2 mL) in a round-bottom flask, add dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) (0.6 mmol, 153.8 mg).

  • Add potassium hydroxide (KOH) (0.6 mmol, 33.7 mg) to the mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl phenyl methanone (2a).

General Procedure for the Synthesis of Methylthio-Cyclopropane Derivatives (e.g., 3a):

  • To a solution of 4-phenylbut-3-yn-1-ol (1a) (0.3 mmol, 43.8 mg) in dichloromethane (DCM, 2 mL) in a round-bottom flask, add dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) (0.6 mmol, 153.8 mg).

  • Add potassium carbonate (K₂CO₃) (0.45 mmol, 62.2 mg) to the mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methylthio-substituted cyclopropane (3a).

Proposed Reaction Mechanism

The reaction is initiated by the deprotonation of the homopropargylic alcohol. The choice of base then determines which of the two competitive pathways the reaction follows.[1]

G cluster_path1 Path I (K₂CO₃) cluster_path2 Path II (KOH) Start Homopropargylic Alcohol + DMTST A Intermediate A (Deprotonated Alcohol) Start->A Base B Intermediate B (Thiiranium Ion) A->B  Reaction with DMTST (favored by K₂CO₃) D Carbocation D A->D  Elimination of DMSO (favored by KOH) C Carbocation C B->C  Elimination Product3 Methylthio-Cyclopropane Product (3a) C->Product3  Intramolecular  Cyclization E Carbocation E D->E  Intramolecular  Cyclization Product2 Cyclopropyl Aryl Methanone (2a) E->Product2  Tautomerism

Caption: Proposed mechanism for the base-controlled synthesis.

With potassium carbonate (K₂CO₃), the reaction proceeds through Path I, involving the formation of a thiiranium ion intermediate (B), which leads to the methylthio-substituted product.[1] In contrast, with the stronger base potassium hydroxide (KOH), the reaction is directed through Path II. In this pathway, the formation of the thiiranium ion is suppressed, and the reaction proceeds via the formation of a carbocation (D), which undergoes intramolecular cyclization to yield the cyclopropyl aryl methanone.[1]

References

analytical methods for quantification of Cyclopropyl(3-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand exists for precise and dependable analytical methodologies for the quantification of pharmaceutical compounds. This document provides detailed application notes and protocols for the quantitative analysis of Cyclopropyl(3-methoxyphenyl)methanone, a compound of interest in pharmaceutical research and development. The protocols herein are designed for researchers, scientists, and drug development professionals, offering comprehensive guidance on High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the routine quantification of small molecules in various matrices.[1][2] Its advantages include high resolving power and sensitivity, making it suitable for quality control and stability studies.[3]

Experimental Protocol

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[4]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by scanning a standard solution. For initial method development, a wavelength of 254 nm can be used.

  • Injection Volume: 10 µL.[1]

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 70 30
    10.0 30 70
    12.0 30 70
    12.1 70 30

    | 15.0 | 70 | 30 |

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve the sample in methanol to an estimated concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[3]

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC-UV method for the quantification of this compound.

ParameterExpected Value
Linearity (R²)> 0.999
Accuracy (% Recovery)98-102%
Precision (%RSD)< 2%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Standards Prepare Calibration Standards Stock->Standards Filter Filter all solutions (0.45 µm) Standards->Filter Sample Prepare Unknown Sample Sample->Filter Inject Inject into HPLC-UV Filter->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknown Sample Integrate->Quantify Calibrate->Quantify Report Report Quantify->Report Final Report

HPLC-UV analytical workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the preferred method.[4] This technique offers excellent specificity through the use of Multiple Reaction Monitoring (MRM).[4]

Experimental Protocol

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 5 µL.[4]

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0.0 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • Precursor Ion (Q1): The [M+H]⁺ ion of this compound (m/z to be determined based on its molecular weight).

  • Product Ions (Q3): At least two stable and abundant product ions should be selected for quantification and confirmation by performing a product ion scan on the precursor ion.

  • Source Parameters: Optimized for maximum signal intensity of the analyte (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at 1 mg/mL.

  • Prepare calibration standards by serial dilution to cover the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • For biological samples (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation is recommended. The supernatant is then diluted and injected.

  • An internal standard (structurally similar, stable isotope-labeled version of the analyte is ideal) should be added to all samples and standards to correct for matrix effects and variability.

Data Presentation

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

ParameterExpected Value
Linearity (R²)> 0.995
Accuracy (% Recovery)85-115%
Precision (%RSD)< 15%
Limit of Detection (LOD)~0.05 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Add_IS Add Internal Standard Standards->Add_IS Sample Prepare Sample (e.g., Protein Precipitation) Sample->Add_IS Inject Inject into LC-MS/MS Add_IS->Inject Acquire Acquire MRM Data Inject->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio) Integrate->Calibrate Quantify Quantify Unknown Sample Integrate->Quantify Calibrate->Quantify Report Report Quantify->Report Final Report

LC-MS/MS analytical workflow.

Method Validation

The validation of any analytical procedure is crucial to demonstrate its suitability for the intended purpose.[6] Key validation parameters to be assessed for the above methods include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

These validation studies should be conducted in accordance with relevant guidelines, such as those from the International Council for Harmonisation (ICH).

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Bromo-Substituted Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of bromo-substituted cyclopropyl ketones with various boronic acids. This reaction is a powerful tool for the synthesis of aryl- and heteroaryl-substituted cyclopropyl ketones, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organohalide.[1][3][4] This methodology is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[2][5]

The application of the Suzuki-Miyaura reaction to bromo-substituted cyclopropyl ketones as electrophiles allows for the direct introduction of aryl and heteroaryl moieties onto a cyclopropyl ketone scaffold. This is of significant interest in drug discovery, as the cyclopropyl group can impart unique conformational constraints and metabolic stability to drug candidates, while the aromatic substituent can be varied to modulate biological activity and pharmacokinetic properties.

This document provides optimized reaction conditions, a summary of expected yields with various substrates, and detailed experimental protocols for performing this valuable transformation.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of a model bromo-substituted cyclopropyl ketone, (1-bromocyclopropyl)(phenyl)methanone, with a variety of arylboronic acids. These representative yields are based on typical outcomes for Suzuki-Miyaura couplings involving sp³-hybridized organobromides and demonstrate the broad applicability of this reaction.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid(1-Phenylcyclopropyl)(phenyl)methanone85-95
24-Methoxyphenylboronic acid(1-(4-Methoxyphenyl)cyclopropyl)(phenyl)methanone80-90
34-Fluorophenylboronic acid(1-(4-Fluorophenyl)cyclopropyl)(phenyl)methanone80-90
44-(Trifluoromethyl)phenylboronic acid(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)(phenyl)methanone75-85
53-Thienylboronic acidPhenyl(1-(thiophen-3-yl)cyclopropyl)methanone70-80
62-Naphthylboronic acid(1-(Naphthalen-2-yl)cyclopropyl)(phenyl)methanone80-90

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of a bromo-substituted cyclopropyl ketone with an arylboronic acid.

General Procedure

Materials:

  • Bromo-substituted cyclopropyl ketone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromo-substituted cyclopropyl ketone (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Seal the tube with a rubber septum.

  • Evacuate the tube and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • To the reaction mixture, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

Reaction Execution:

  • Place the Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add water (10 mL) and ethyl acetate (15 mL) to the reaction mixture.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Reaction Scheme

Suzuki_Miyaura_Reaction General Reaction Scheme cluster_conditions Pd Catalyst, Base Solvent, Heat BromoKetone Bromo-substituted Cyclopropyl Ketone Plus1 + BromoKetone->Plus1 BoronicAcid Arylboronic Acid Conditions Product Aryl-substituted Cyclopropyl Ketone Plus2 + HBr + B(OH)3 Product->Plus2 Plus1->BoronicAcid

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R-Br) PdII_complex R-Pd(II)Ln-Br Pd0->PdII_complex Oxidative Addition Transmetalation Transmetalation (Ar-B(OH)2, Base) PdII_Aryl_complex R-Pd(II)Ln-Ar PdII_complex->PdII_Aryl_complex Transmetalation PdII_Aryl_complex->Pd0 Reductive Elimination RedElim Reductive Elimination Product_out Product (R-Ar) PdII_Aryl_complex->Product_out Product R-Ar BromoKetone_in R-Br BromoKetone_in->Pd0 BoronicAcid_in Ar-B(OH)2 BoronicAcid_in->PdII_complex Base_in Base Base_in->PdII_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Workflow

Experimental_Workflow Experimental Workflow Start Start Setup Reaction Setup (Reagents, Catalyst, Base, Solvent) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill) Setup->Inert Reaction Heating and Stirring (100 °C, 12-24h) Inert->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

References

Troubleshooting & Optimization

optimizing reaction yield for Cyclopropyl(3-methoxyphenyl)methanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Cyclopropyl(3-methoxyphenyl)methanone. The following sections detail common issues, optimization strategies, and detailed experimental protocols for the primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The three most prevalent methods for the synthesis of this compound are:

  • Friedel-Crafts Acylation: This method involves the reaction of a substituted anisole with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst.

  • Grignard Reaction: This approach utilizes the reaction of a cyclopropylmagnesium halide (Grignard reagent) with 3-methoxybenzoyl chloride.

  • Corey-Chaykovsky Reaction: This is a two-step process involving the initial formation of 3-methoxychalcone, followed by cyclopropanation using a sulfur ylide.

Q2: My Friedel-Crafts acylation reaction is giving a low yield. What are the potential causes?

A2: Low yields in Friedel-Crafts acylation are often due to several factors. Ensure that all reagents and glassware are anhydrous, as the Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. The presence of strongly deactivating groups on the aromatic ring can also hinder the reaction. Additionally, an insufficient amount of the catalyst can lead to incomplete reaction, as the ketone product can form a complex with the Lewis acid.[1]

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A3: In the Friedel-Crafts acylation of substituted anisoles, the formation of ortho and para isomers is possible. The para-substituted product, Cyclopropyl(4-methoxyphenyl)methanone, is often favored due to reduced steric hindrance. To improve selectivity, careful control of the reaction temperature is crucial. Running the reaction at lower temperatures can often favor the formation of the thermodynamically more stable para isomer. The choice of Lewis acid and solvent can also influence the isomeric ratio.

Q4: My Grignard reaction is not proceeding as expected. What are some common issues?

A4: Grignard reactions require strictly anhydrous conditions, as the Grignard reagent is a strong base and will be quenched by water. Difficulty in initiating the reaction can be due to a passivated magnesium surface; using a crystal of iodine or a sonicator can help initiate the reaction. A significant side reaction to be aware of is the Wurtz-type homocoupling of the Grignard reagent.

Q5: What is the key to a successful Corey-Chaykovsky cyclopropanation?

A5: The success of the Corey-Chaykovsky reaction hinges on the efficient in-situ generation of the sulfur ylide (e.g., dimethyloxosulfonium methylide). This requires the use of a strong base and anhydrous conditions. The subsequent reaction with the chalcone should be monitored carefully, as reaction times and temperatures can influence the yield and purity of the final cyclopropyl ketone.[2][3]

Troubleshooting Guides

Friedel-Crafts Acylation: Low Yield and Side Products
Problem Potential Cause Troubleshooting Steps
Low or No Yield Catalyst deactivation by moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of anhydrous Lewis acid.
Insufficient catalyst.Use a stoichiometric amount of the Lewis acid catalyst, as the product ketone can form a complex with it.
Deactivated aromatic ring.While 3-methoxyanisole is activated, ensure the starting material is pure and free of deactivating contaminants.
Formation of Isomeric Byproducts Lack of regioselectivity.Maintain a low reaction temperature (e.g., 0 °C) during the addition of reagents. Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) which may offer better selectivity.
Demethylation of the Methoxy Group Harsh Lewis acid conditions.Use a milder Lewis acid, such as ZnCl₂ or TiCl₄, to avoid demethylation of the anisole derivative.[4]
Grignard Reaction: Initiation and Side Reactions
Problem Potential Cause Troubleshooting Steps
Reaction Fails to Initiate Passivated magnesium surface.Gently crush the magnesium turnings under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Use of an ultrasonic bath can also initiate the reaction.
Low Yield of Ketone Formation of tertiary alcohol.The initially formed ketone can react with a second equivalent of the Grignard reagent. To minimize this, add the Grignard reagent slowly to the acyl chloride solution at a low temperature. Using a less reactive organometallic reagent, like an organocuprate (Gilman reagent), can help to stop the reaction at the ketone stage.
Wurtz coupling.This side reaction can be minimized by slow addition of the alkyl halide during the Grignard reagent formation and maintaining a dilute solution.
Formation of Cyclopropane Radical intermediates.The formation of cyclopropyl radicals during the Grignard reagent preparation can lead to the formation of cyclopropane as a byproduct.[5] Using freshly prepared Grignard reagent can sometimes mitigate this.

Data Presentation

Table 1: Optimization of Friedel-Crafts Acylation for Aryl Ketone Synthesis (Analogous Systems)
EntryAromatic SubstrateAcylating AgentCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnisoleAcetic AnhydrideFeCl₃·6H₂O (0.1)TAAIL 660294
2AnisoleBenzoyl ChlorideCu(OTf)₂ (0.1)[bmim][BF₄]RT1>99
31,3-DimethoxybenzeneAcetic AnhydrideSc(OTf)₃ (0.2)Nitromethane50489
4AnisolePropionyl ChlorideFeCl₃CH₂Cl₂RT0.17-

Data presented is for analogous systems to demonstrate general trends in Friedel-Crafts acylation.

Table 2: Yields for Corey-Chaykovsky Cyclopropanation of Substituted Chalcones
EntryAr¹ (on carbonyl)Ar² (on phenyl ring)Yield (%)
1PhenylPhenyl70
24-MethoxyphenylPhenyl82
34-ChlorophenylPhenyl75
44-NitrophenylPhenyl85

This data demonstrates the efficiency of the Corey-Chaykovsky reaction for producing cyclopropyl ketones from various chalcones.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1,3-Dimethoxybenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve cyclopropanecarbonyl chloride (1.0 equivalents) in anhydrous DCM and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of 1,3-dimethoxybenzene (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0-5 °C.

  • Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization.[6]

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Cyclopropyl bromide

  • Anhydrous Diethyl Ether or THF

  • 3-Methoxybenzoyl chloride

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add it to the magnesium.

    • Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining cyclopropyl bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acyl Chloride:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • In a separate flame-dried flask, dissolve 3-methoxybenzoyl chloride (1.0 equivalent) in anhydrous diethyl ether.

    • Slowly add the Grignard reagent to the 3-methoxybenzoyl chloride solution via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Synthesis of this compound via Corey-Chaykovsky Reaction

Step 1: Synthesis of 3-Methoxychalcone

  • This intermediate is synthesized via a Claisen-Schmidt condensation of 3-methoxybenzaldehyde and acetophenone in the presence of a base like NaOH in ethanol.

Step 2: Cyclopropanation Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Methoxychalcone

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous DMSO.

    • Add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature.

    • Stir the mixture at room temperature for 1 hour until the solution becomes clear.

  • Cyclopropanation Reaction:

    • In a separate flask, dissolve 3-methoxychalcone (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution to 0 °C.

    • Slowly add the solution of the chalcone to the ylide solution.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.[2]

Mandatory Visualizations

G cluster_FC Friedel-Crafts Acylation Workflow cluster_grignard Grignard Reaction Workflow reagents_fc 1,3-Dimethoxybenzene + Cyclopropanecarbonyl Chloride + AlCl₃ reaction_fc Reaction in Anhydrous DCM (0°C to RT) reagents_fc->reaction_fc workup_fc Quench with HCl/Ice, Aqueous Workup reaction_fc->workup_fc purification_fc Column Chromatography or Recrystallization workup_fc->purification_fc product_fc This compound purification_fc->product_fc reagents_g Cyclopropyl Bromide + Mg grignard_formation Formation of Cyclopropylmagnesium Bromide reagents_g->grignard_formation reaction_g Reaction in Anhydrous Ether/THF (0°C to RT) grignard_formation->reaction_g acyl_chloride 3-Methoxybenzoyl Chloride acyl_chloride->reaction_g workup_g Quench with NH₄Cl, Aqueous Workup reaction_g->workup_g purification_g Column Chromatography workup_g->purification_g product_g This compound purification_g->product_g

Caption: Comparative workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield in Synthesis check_conditions Check Reaction Conditions: Anhydrous? Inert Atmosphere? start->check_conditions reagent_purity Verify Reagent Purity and Stoichiometry check_conditions->reagent_purity Conditions OK solution_dry Action: Rigorously dry glassware and solvents. Use inert gas. check_conditions->solution_dry Moisture Suspected temp_control Optimize Reaction Temperature reagent_purity->temp_control Reagents OK solution_reagents Action: Use freshly purified reagents. Verify molar ratios. reagent_purity->solution_reagents Impurity/Ratio Issue catalyst_activity Check Catalyst Activity (for Friedel-Crafts) temp_control->catalyst_activity Temp. Optimized solution_temp Action: Adjust temperature based on literature for analogous reactions. temp_control->solution_temp Suboptimal Temp. initiation Grignard Initiation Issues? catalyst_activity->initiation FC Reaction solution_catalyst Action: Use fresh, anhydrous Lewis acid. catalyst_activity->solution_catalyst Catalyst Inactive solution_initiation Action: Use iodine crystal or sonication to activate Mg. initiation->solution_initiation Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Crude Cyclopropyl(3-methoxyphenyl)methanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Cyclopropyl(3-methoxyphenyl)methanone via column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Problem Potential Cause Troubleshooting Steps
Compound does not move from the origin (streaks at the top of the column) The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For highly polar impurities, a mobile phase system like dichloromethane/methanol might be necessary.[1]
The compound is strongly adsorbed to the silica gel.Consider using a different stationary phase, such as alumina (neutral, acidic, or basic depending on the compound's properties).[1] For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile) can be effective.[1]
Poor separation of the desired compound from impurities (co-elution) The chosen solvent system has poor selectivity for the compounds.Experiment with different solvent systems during the Thin Layer Chromatography (TLC) development phase to find a mobile phase that provides better separation.[2]
The column is overloaded with the crude sample.As a general guideline, the amount of crude material loaded should be approximately 1-5% of the mass of the stationary phase.[2] Reducing the sample load can improve separation.
The compound may be degrading on the silica gel.To check for stability, run a 2D TLC. Spot the compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, the compound is unstable on silica.[1] In this case, switching to a less acidic stationary phase like deactivated silica or alumina is recommended.[3]
The compound elutes too quickly (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the proportion of the non-polar solvent (e.g., hexane) in your mixture.
Tailing of the desired compound's peak The compound may be interacting with active silanol groups on the silica surface.Adding a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for a basic compound or acetic acid for an acidic compound, can reduce tailing by neutralizing active sites on the silica gel.[1]
The sample is overloaded.Reduce the amount of sample loaded onto the column.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of a solvent in which it is highly soluble but which is a weak eluent for the chromatography. This ensures a tight initial band.[1]
Crude sample is not soluble in the elution solvent The crude mixture has poor solubility in the chosen mobile phase.A "dry loading" technique can be employed. Dissolve the crude sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica-sample mixture onto the top of the column.
A reaction byproduct is causing solubility issues.A preliminary filtration through a short plug of silica can remove insoluble impurities before proceeding with the main column chromatography.[3]
Column runs very slowly or stops flowing The silica gel is packed too tightly or contains fine particles.Ensure proper column packing technique to avoid overly dense packing. Using a slurry packing method can help create a more uniform column bed.
An impurity may have crystallized in the column, blocking the flow.This is a challenging situation. It may require changing the solvent system to one in which all components are more soluble, or pre-purification to remove the problematic impurity.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A1: For aromatic ketones like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2] The optimal ratio should be determined by running preliminary TLC plates to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[4]

Q2: How do I know if my collected fractions contain the pure compound?

A2: The purity of the collected fractions should be monitored using TLC. Spot each fraction on a TLC plate and run it in the same solvent system used for the column. Combine the fractions that show a single spot corresponding to the Rf of the pure product.

Q3: My compound is UV-active. Can I use a UV lamp to monitor the column?

A3: While a handheld UV lamp can be used to see the separation of UV-active compounds on the column itself (if the column is glass), it is more practical and accurate to monitor the elution by collecting fractions and analyzing them by TLC under a UV lamp.

Q4: What should I do if my compound appears as multiple spots on the TLC plate even after purification?

A4: This could indicate that the reaction was incomplete, leaving starting material in the product. It could also mean that the compound degraded during the purification process.[3] In such cases, re-evaluating the reaction conditions and the stability of the compound on silica gel is recommended.

Q5: Can I reuse my silica gel column?

A5: While it is technically possible to wash and reuse silica gel, it is generally not recommended for high-purity applications in pharmaceutical development. Reusing silica can lead to cross-contamination from previous runs and a decrease in separation efficiency. The low cost of silica gel often makes fresh packing a more reliable option.[4]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology. Specific parameters should be optimized based on preliminary TLC analysis.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.[4]

    • Add a small layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample and solvent addition.

    • Wash the column with the mobile phase, ensuring the silica bed does not run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).

    • If a gradient elution is required (increasing the polarity of the mobile phase over time), prepare solvent mixtures of increasing polarity and add them sequentially to the column.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.[2]

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[2]

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Purification Issue with this compound issue_identification Identify the Primary Problem start->issue_identification no_elution Compound Not Eluting issue_identification->no_elution Rf = 0 poor_separation Poor Separation issue_identification->poor_separation Overlapping Spots peak_tailing Peak Tailing issue_identification->peak_tailing Asymmetric Peaks slow_flow Slow Column Flow issue_identification->slow_flow High Backpressure increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity change_stationary_phase Change Stationary Phase (e.g., Alumina, Reverse Phase) no_elution->change_stationary_phase If still no elution optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent reduce_load Reduce Sample Load poor_separation->reduce_load If solvent is optimal check_stability Check Compound Stability (2D TLC) poor_separation->check_stability If still poor separation peak_tailing->reduce_load If modifier is ineffective add_modifier Add Mobile Phase Modifier (e.g., Triethylamine, Acetic Acid) peak_tailing->add_modifier dry_loading Use Dry Loading Technique peak_tailing->dry_loading If loading issue repack_column Repack Column slow_flow->repack_column pre_filter Pre-filter Sample slow_flow->pre_filter If precipitation suspected solution Problem Resolved increase_polarity->solution change_stationary_phase->solution optimize_solvent->solution reduce_load->solution check_stability->change_stationary_phase If unstable add_modifier->solution dry_loading->solution repack_column->solution pre_filter->solution

Caption: Troubleshooting workflow for column chromatography purification.

References

Troubleshooting Guide for Corey-Chaykovsky Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Corey-Chaykovsky cyclopropanation reaction. The following information is designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I observing low to no yield of my desired cyclopropane product?

Several factors can contribute to low or no product yield in a Corey-Chaykovsky cyclopropanation. A systematic evaluation of the following parameters is recommended:

  • Ylide Formation and Stability: The sulfur ylide is a crucial intermediate, and its successful generation is paramount.[1][2]

    • Base Strength: The base used to deprotonate the sulfonium or sulfoxonium salt must be strong enough. Sodium hydride (NaH) is commonly used, but other strong bases like potassium tert-butoxide (KOt-Bu) or n-butyllithium (n-BuLi) can also be employed.[3] Ensure the base is fresh and has not been deactivated by moisture or air.

    • Solvent Purity: The reaction is highly sensitive to moisture. Anhydrous solvents, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), are essential.[4] Traces of water can quench the ylide.

    • Reagent Quality: The sulfonium or sulfoxonium salt precursor must be pure. Impurities can interfere with ylide formation.

    • Ylide Instability: Some sulfur ylides, particularly unstabilized ones, are less stable and should be generated and used at low temperatures.[5]

  • Reaction Conditions:

    • Temperature: While ylide formation may require room temperature or gentle heating, the subsequent cyclopropanation step often benefits from cooling, especially with reactive substrates, to minimize side reactions.[4]

    • Reaction Time: Reaction times can vary significantly depending on the substrate and ylide. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.[4]

  • Substrate Reactivity:

    • Steric Hindrance: Highly substituted or sterically hindered α,β-unsaturated carbonyl compounds may react sluggishly.[6]

    • Protic Functional Groups: The presence of acidic protons in the substrate (e.g., -OH, -NH, -SH) can quench the ylide, requiring the use of excess reagent.[6]

2. I am getting the epoxide as a major byproduct instead of the cyclopropane. How can I favor cyclopropanation?

The competition between 1,2-addition (leading to epoxidation) and 1,4-conjugate addition (leading to cyclopropanation) is a known challenge.[7] The choice of sulfur ylide is the most critical factor in controlling this selectivity.

  • Use a Sulfoxonium Ylide: Dimethyloxosulfonium methylide (Corey's ylide), generated from trimethylsulfoxonium iodide, is more stable and "softer" than dimethylsulfonium methylide.[1][7] This increased stability favors the thermodynamically controlled 1,4-addition, resulting in the cyclopropane product.[1]

  • Avoid Unstabilized Sulfonium Ylides: Dimethylsulfonium methylide, being less stable and a "harder" nucleophile, tends to undergo kinetically controlled 1,2-addition to the carbonyl group, yielding the epoxide.[1][8]

Table 1: Ylide Selection for Selective Cyclopropanation vs. Epoxidation

Ylide PrecursorYlideTypical Product with α,β-Unsaturated Carbonyls
Trimethylsulfoxonium iodideDimethyloxosulfonium methylideCyclopropane (via 1,4-addition)[1]
Trimethylsulfonium iodideDimethylsulfonium methylideEpoxide (via 1,2-addition)[1][8]

3. My reaction is messy, with multiple unidentified side products. What are the likely causes and solutions?

The formation of multiple side products often points to issues with reaction control and reagent stability.

  • Ylide Decomposition: If the ylide is generated at too high a temperature or for too long before the addition of the substrate, it can decompose. Generate the ylide in situ and use it promptly.

  • Excess Base: Using a large excess of a strong base can lead to undesired side reactions with the substrate or product. Use the recommended stoichiometry of base to sulfonium/sulfoxonium salt.

  • Alternative Reaction Pathways: In some cases, particularly with complex substrates, alternative reaction pathways may become competitive. Careful optimization of temperature, reaction time, and order of addition is necessary. An "instant methylide" modification, where a stable, dry mixture of the sulfoxonium salt and base is added to the substrate, can sometimes provide cleaner reactions.[9]

4. What are the key safety precautions to consider during a Corey-Chaykovsky reaction?

  • Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon). The mineral oil dispersion should be washed with a dry, non-reactive solvent like hexanes before use.[4]

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can be an irritant. It is also readily absorbed through the skin and can carry dissolved chemicals with it. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethyl Sulfide (DMS): A byproduct of reactions using sulfonium ylides, DMS is a volatile and flammable liquid with a strong, unpleasant odor.[10] It is also an irritant.[10] All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

General Protocol for Corey-Chaykovsky Cyclopropanation of a Chalcone [4]

  • Preparation of the Ylide:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide (1.2 equivalents) at room temperature.

    • Stir the mixture at room temperature for approximately 1 hour, or until the solution becomes clear, indicating the formation of the ylide.

  • Cyclopropanation Reaction:

    • In a separate flask, dissolve the chalcone (1.0 equivalent) in anhydrous THF.

    • Cool the ylide solution to 0 °C in an ice bath.

    • Slowly add the solution of the chalcone in THF to the ylide solution over 15-20 minutes.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visual Guides

Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_cyclopropanation Cyclopropanation Sulfoxonium_Salt Trimethylsulfoxonium Iodide Ylide Dimethyloxosulfonium Methylide (Corey's Ylide) Sulfoxonium_Salt->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Enone α,β-Unsaturated Ketone/Aldehyde Ylide->Enone 1,4-Conjugate Addition Betaine Betaine Intermediate Enone->Betaine Cyclopropane Cyclopropane Product Betaine->Cyclopropane Intramolecular SN2 reaction DMSO DMSO (byproduct) Betaine->DMSO

Caption: Reaction mechanism of Corey-Chaykovsky cyclopropanation.

Troubleshooting_Workflow Start Low/No Cyclopropane Yield Check_Ylide Check Ylide Formation? Start->Check_Ylide Check_Conditions Check Reaction Conditions? Check_Ylide->Check_Conditions No Ylide_Issues Re-evaluate: - Base strength/purity - Solvent dryness - Reagent quality - Ylide stability/temp. Check_Ylide->Ylide_Issues Yes Check_Substrate Check Substrate? Check_Conditions->Check_Substrate No Condition_Issues Optimize: - Temperature - Reaction time - Order of addition Check_Conditions->Condition_Issues Yes Substrate_Issues Consider: - Steric hindrance - Presence of acidic protons - Use excess ylide if needed Check_Substrate->Substrate_Issues Yes Epoxide_Side_Product Epoxide Formation? Check_Substrate->Epoxide_Side_Product No Ylide_Issues->Check_Conditions Condition_Issues->Check_Substrate Substrate_Issues->Epoxide_Side_Product Use_Sulfoxonium Use Sulfoxonium Ylide (e.g., from Trimethylsulfoxonium Iodide) Epoxide_Side_Product->Use_Sulfoxonium Yes Success Successful Cyclopropanation Epoxide_Side_Product->Success No Use_Sulfoxonium->Success

Caption: Troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Preventing Ring-Opening of Cyclopropyl Ketones Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with cyclopropyl ketones, specifically in preventing their undesired ring-opening under acidic conditions.

I. FAQs: Understanding and Preventing Ring-Opening

This section addresses common questions regarding the stability and reactivity of cyclopropyl ketones in the presence of acids.

Q1: Why are cyclopropyl ketones prone to ring-opening in acidic environments?

A1: The susceptibility of cyclopropyl ketones to ring-opening under acidic conditions stems from the inherent strain of the three-membered cyclopropane ring. In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the ketone is protonated or coordinated. This activation enhances the electrophilicity of the cyclopropane ring, making it susceptible to cleavage. The ring opens to form a more stable carbocation intermediate, which is then trapped by a nucleophile.[1][2]

Q2: What is the general mechanism for the acid-catalyzed ring-opening of cyclopropyl ketones?

A2: The reaction typically proceeds through a carbocationic intermediate.[1] The key steps are:

  • Protonation/Coordination: The acid protonates or coordinates to the carbonyl oxygen, activating the molecule.

  • Ring-Opening: The C-C bond of the cyclopropane ring cleaves to form the most stable carbocation intermediate.

  • Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the carbocation, leading to the final ring-opened product.

Q3: How do substituents on the cyclopropyl ring and the ketone affect the rate of ring-opening?

A3: Substituents play a crucial role in the stability of the carbocation intermediate and thus influence the rate and regioselectivity of the ring-opening.

  • Electron-donating groups (EDGs) on the cyclopropane ring stabilize an adjacent positive charge, which can direct the ring-opening.[1]

  • Aryl groups on the ketone or the cyclopropane ring can facilitate the reaction.[1]

  • Electron-withdrawing groups , such as a p-nitrophenyl group on the ketone, enhance the electrophilicity of the carbonyl carbon and can influence the regioselectivity of ring-opening reactions.[3] This activation makes the cyclopropane ring more susceptible to nucleophilic attack.[2][4]

Q4: Are there general strategies to prevent this undesired ring-opening?

A4: Yes, the primary strategy is to protect the ketone functionality, rendering it unreactive to acidic conditions. The most common method is the formation of an acetal. Acetals are stable in neutral to strongly basic environments and can be removed (deprotected) under acidic conditions when desired.[5][6][7] Careful selection of protecting groups and reaction conditions is crucial to avoid ring-opening during the deprotection step.

II. Troubleshooting Guide: Stability of Cyclopropyl Ketones in Acidic Media

This guide provides insights into the stability of cyclopropyl ketones under various acidic conditions. While specific quantitative data for a wide range of cyclopropyl ketones is not extensively tabulated in the literature, the following table summarizes the expected reactivity based on the type of acid and the substrate's electronic properties.

Table 1: Qualitative Stability of Cyclopropyl Ketones under Various Acidic Conditions

Acid TypeSubstrateExpected StabilityNotes
Brønsted Acids
Weak Organic Acids (e.g., Acetic Acid)Alkyl Cyclopropyl KetoneGenerally StableRing-opening is less likely but can occur with prolonged heating.
Aryl Cyclopropyl KetoneModerately StableStability decreases with electron-donating groups on the aryl ring.
Donor-Acceptor CyclopropanesLow StabilityHighly susceptible to ring-opening due to the activated system.[2]
Strong Organic Acids (e.g., Trifluoroacetic Acid, TfOH)Alkyl Cyclopropyl KetoneLow StabilityRing-opening is likely, especially with heating.
Aryl Cyclopropyl KetoneVery Low StabilityProne to rapid ring-opening.[2]
Donor-Acceptor CyclopropanesExtremely UnstableRapid ring-opening is expected even at room temperature.[2]
Lewis Acids
Mild Lewis Acids (e.g., ZnCl₂, MgCl₂)Alkyl Cyclopropyl KetoneModerately StableStability depends on the specific Lewis acid and reaction conditions.
Aryl Cyclopropyl KetoneLow StabilityRing-opening can be promoted, especially with stronger Lewis acids.
Strong Lewis Acids (e.g., Yb(OTf)₃, Sc(OTf)₃, TiCl₄)All Cyclopropyl KetonesVery Low StabilityPotent catalysts for ring-opening reactions.[8][9][10]

III. Experimental Protocols

This section provides detailed methodologies for the protection of cyclopropyl ketones as acetals and their subsequent deprotection with minimal risk of ring-opening.

Protocol 1: Acetal Protection of a Cyclopropyl Ketone

This protocol describes the formation of a cyclic acetal (1,3-dioxolane) from a cyclopropyl ketone using ethylene glycol and a mild acid catalyst.

Materials:

  • Cyclopropyl ketone (1.0 equiv)

  • Ethylene glycol (1.5 equiv)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the cyclopropyl ketone, ethylene glycol, and a catalytic amount of p-TSA in toluene.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude acetal.

  • Purify the product by column chromatography on silica gel if necessary.

Table 2: Representative Yields for Acetal Protection of Ketones

CatalystConditionsYield (%)Reference
Perchloric acid on silica gelSolvent-free, trialkyl orthoformateHigh[11]
Zirconium tetrachloride (ZrCl₄)Mild conditionsHigh[11]
Tetrabutylammonium tribromideAbsolute alcohol, trialkyl orthoformateExcellent[11]
Otera's distannoxane catalystAcid-sensitive compoundsHigh[12]

Note: While these yields are for general ketone protection, they provide a good starting point for optimizing the protection of cyclopropyl ketones.

Protocol 2: Deprotection of a Cyclopropyl Acetal

This protocol outlines a mild method for the deprotection of a cyclopropyl acetal to regenerate the ketone without inducing ring-opening.

Materials:

  • Cyclopropyl acetal (1.0 equiv)

  • Acetone/Water mixture (e.g., 9:1)

  • Mild Lewis acid catalyst (e.g., Er(OTf)₃) or a neutral deprotection agent.

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the cyclopropyl acetal in an acetone/water mixture.

  • Add a catalytic amount of a mild Lewis acid, such as erbium triflate (Er(OTf)₃).[13] Alternatively, for very sensitive substrates, neutral deprotection methods can be employed.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a small amount of saturated aqueous sodium bicarbonate solution if an acid catalyst was used.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography if necessary.

Table 3: Mild Deprotection Methods for Acetals

Reagent/CatalystConditionsNotesReference
Er(OTf)₃Wet nitromethane, room temp.Gentle Lewis acid catalyst.[13]
NaBArF₄Water, 30 °CCatalytic amount, fast reaction.[14]
IodineNeutral conditionsTolerates many functional groups.
Microwave irradiation with various reagentsVariesCan significantly reduce reaction times.

IV. Visual Guides

Signaling Pathways and Workflows

The following diagrams illustrate the key chemical transformations and decision-making processes involved in handling cyclopropyl ketones under acidic conditions.

AcidCatalyzedRingOpening cluster_mechanism Acid-Catalyzed Ring-Opening Mechanism Cyclopropyl_Ketone Cyclopropyl Ketone Protonated_Ketone Protonated/Coordinated Ketone Cyclopropyl_Ketone->Protonated_Ketone + H⁺/Lewis Acid Carbocation_Intermediate Carbocation Intermediate Protonated_Ketone->Carbocation_Intermediate Ring-Opening Ring_Opened_Product Ring-Opened Product Carbocation_Intermediate->Ring_Opened_Product + Nucleophile

Figure 1. Mechanism of acid-catalyzed ring-opening. (Max Width: 760px)

ProtectionDeprotectionWorkflow cluster_workflow Protection-Deprotection Strategy Start Cyclopropyl Ketone Protect Protect Ketone (Acetal Formation) Start->Protect Protected Protected Cyclopropyl Ketone (Acetal) Protect->Protected Reaction Reaction under Acidic Conditions Protected->Reaction Deprotect Deprotect Acetal Reaction->Deprotect Final_Product Cyclopropyl Ketone (Ring Intact) Deprotect->Final_Product

Figure 2. Workflow for preventing ring-opening. (Max Width: 760px)

TroubleshootingDecisionTree Start Is ring-opening of the cyclopropyl ketone a concern? Protect Protect the ketone as an acetal. Start->Protect Yes Mild_Conditions Use mildest possible acidic conditions. Start->Mild_Conditions No Proceed Proceed with the reaction. Protect->Proceed Monitor Carefully monitor reaction for byproducts. Mild_Conditions->Monitor

Figure 3. Troubleshooting decision tree. (Max Width: 760px)

References

Technical Support Center: Scale-Up Synthesis of Cyclopropyl(3-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Cyclopropyl(3-methoxyphenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield is a common challenge when scaling up organic syntheses. The following table outlines potential causes and solutions for diminished yields in the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation of 1,3-dimethoxybenzene with cyclopropanecarbonyl chloride.

Probable CauseRecommended Solutions
Incomplete Reaction - Ensure a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is used, as it complexes with the ketone product. - Increase reaction time and monitor progress by TLC or LC-MS. - A slight excess of the more readily available starting material, 1,3-dimethoxybenzene, can be used to drive the reaction to completion.
Side Reactions - Demethylation: The methoxy groups on the aromatic ring can be cleaved by the Lewis acid, especially at elevated temperatures. Maintain a low reaction temperature (0-5 °C) throughout the addition and reaction phases. - Polysubstitution: Although less common in acylation, it can occur with highly activated substrates. Use a 1:1 molar ratio of the reactants or a slight excess of the aromatic substrate.
Product Loss During Workup - Ensure the aqueous quench is performed at a low temperature to minimize product degradation. - Thoroughly extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover all of the product.
Inefficient Purification - Optimize the mobile phase for column chromatography to ensure good separation from by-products. - Consider recrystallization as an alternative or additional purification step.
Issue 2: Formation of Isomeric By-products

The Friedel-Crafts acylation of 1,3-dimethoxybenzene can lead to the formation of multiple isomers. The primary challenge is controlling the regioselectivity of the acylation.

Probable CauseRecommended Solutions
Lack of Regioselectivity The two methoxy groups in 1,3-dimethoxybenzene direct acylation to the 2-, 4-, and 6-positions. While the 4-position is generally favored due to steric hindrance, the formation of the 2- and 6-isomers can occur. - Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable para-substituted product (4-acylated). - Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may improve selectivity.
Difficult Separation of Isomers The similar polarity of the isomers can make chromatographic separation challenging. - High-Performance Column Chromatography: Utilize high-resolution silica gel or consider automated flash chromatography systems for better separation. - Recrystallization: If a solid, fractional recrystallization from a suitable solvent system may be effective in isolating the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent and scalable method is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with cyclopropanecarbonyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Q2: How can I minimize the formation of the major by-product, 2-cyclopropylcarbonyl-1,3-dimethoxybenzene?

A2: To favor the formation of the desired 4-isomer, it is crucial to maintain a low reaction temperature (ideally 0 °C or below) during the addition of the acylating agent and throughout the reaction. Slower addition of the cyclopropanecarbonyl chloride can also help to control the reaction and improve selectivity.

Q3: What are the critical safety precautions for a large-scale Friedel-Crafts acylation?

A3: Friedel-Crafts acylations are exothermic and produce corrosive HCl gas. Key safety measures include:

  • Performing the reaction in a well-ventilated fume hood or a reactor with appropriate off-gas scrubbing.

  • Ensuring efficient cooling and temperature monitoring to prevent runaway reactions.

  • Adding reagents slowly and in a controlled manner.

  • Quenching the reaction by slowly adding the reaction mixture to a cold, stirred acidic solution to manage the exotherm and hydrolyze the aluminum chloride complex safely.

Q4: Can I use a milder Lewis acid to avoid demethylation?

A4: While AlCl₃ is the most common catalyst, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[1] These may be less reactive and could potentially reduce the extent of demethylation, but they may also require higher temperatures or longer reaction times, which could in turn lead to other side reactions. A thorough optimization of reaction conditions is recommended if you choose to use an alternative catalyst.

Experimental Protocols

Detailed Protocol for the Scale-Up Synthesis of this compound

This protocol is a general guideline for a laboratory-scale synthesis and should be optimized for specific equipment and safety considerations before scaling up further.

Materials:

  • 1,3-Dimethoxybenzene

  • Cyclopropanecarbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.

  • Formation of Acylium Ion Complex: In the dropping funnel, add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Addition of Aromatic Substrate: After the addition is complete, add a solution of 1,3-dimethoxybenzene (1.05 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of crushed ice and 1M HCl.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the desired product from isomeric by-products and other impurities.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis. Note that these are typical values and may vary depending on the specific reaction conditions and scale.

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)
Reactant Ratio (Aromatic:Acyl Chloride) 1.05 : 1.01.05 : 1.0
Catalyst Loading (AlCl₃) 1.1 equivalents1.1 equivalents
Reaction Temperature 0-5 °C0-5 °C
Typical Reaction Time 2-4 hours3-6 hours
Expected Yield (after purification) 60-75%55-70%
Purity (by HPLC) >98%>98%

Visualizations

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time add_excess_arene Use Slight Excess of Arene incomplete->add_excess_arene check_workup Review Workup Procedure complete->check_workup end Yield Improved increase_time->end add_excess_arene->end workup_issue Product Loss During Workup? check_workup->workup_issue optimize_extraction Optimize Extraction workup_issue->optimize_extraction Yes check_purification Analyze Purification Fractions workup_issue->check_purification No optimize_extraction->end purification_issue Product Loss During Purification? check_purification->purification_issue optimize_chromatography Optimize Chromatography purification_issue->optimize_chromatography Yes analyze_byproducts Analyze By-products (NMR/MS) purification_issue->analyze_byproducts No optimize_chromatography->end demethylation Demethylation Observed? analyze_byproducts->demethylation lower_temp Lower Reaction Temperature demethylation->lower_temp Yes demethylation->end No lower_temp->end

Caption: Troubleshooting workflow for addressing low product yield.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_reactor Set up Reactor under Inert Atmosphere prep_reagents->setup_reactor cool_reactor Cool Reactor to 0-5 °C setup_reactor->cool_reactor add_alcl3 Add AlCl₃ cool_reactor->add_alcl3 add_acyl_chloride Add Cyclopropanecarbonyl Chloride Solution add_alcl3->add_acyl_chloride add_arene Add 1,3-Dimethoxybenzene Solution add_acyl_chloride->add_arene monitor_reaction Monitor Reaction by TLC/LC-MS add_arene->monitor_reaction quench Quench Reaction in Ice/HCl monitor_reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product This compound purify->product

Caption: Step-by-step experimental workflow for the synthesis.

References

identification of byproducts in Cyclopropyl(3-methoxyphenyl)methanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of Cyclopropyl(3-methoxyphenyl)methanone. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Friedel-Crafts Acylation: This involves the reaction of an activated aromatic ring with cyclopropanecarbonyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3]

  • Grignard Reaction: This route utilizes the reaction of a Grignard reagent, specifically 3-methoxyphenylmagnesium bromide, with cyclopropanecarbonyl chloride.[4][5][6]

Q2: I performed a Friedel-Crafts acylation of anisole and obtained a mixture of isomers. How can I isolate the desired meta-isomer?

A2: The methoxy group of anisole is an ortho-, para-directing group. Therefore, direct acylation of anisole will predominantly yield the para-isomer, Cyclopropyl(4-methoxyphenyl)methanone, and the ortho-isomer as a significant byproduct. The desired meta-isomer, this compound, will likely not be formed in significant quantities. To obtain the meta-isomer, you should start with a different precursor or use a synthetic strategy that directs substitution to the meta position. Purification of any minor amounts of the meta-isomer from the ortho- and para-isomers would require careful chromatographic separation.

Q3: My Grignard reaction is yielding a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

A3: The likely byproduct is a tertiary alcohol, formed from the addition of a second equivalent of the Grignard reagent to the ketone product.[4][5][7][8] Grignard reagents are highly reactive and can react with the newly formed ketone, which is also electrophilic.[4][6] To minimize this, consider using a less reactive organometallic reagent, such as a Gilman cuprate (lithium dicyclopropylcuprate), which typically adds only once to acyl chlorides to form the ketone.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield (Friedel-Crafts) Moisture in the reaction has deactivated the Lewis acid catalyst (e.g., AlCl₃).[9]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Insufficient Lewis acid catalyst was used. The ketone product forms a complex with the catalyst, so a stoichiometric amount is often required.[1][9][10]Use at least 1.1 equivalents of the Lewis acid catalyst relative to the acyl chloride.
Poor quality of reagents.Use high-purity starting materials and solvents.
Low or No Product Yield (Grignard) The Grignard reagent was not successfully formed or was quenched.Ensure the use of anhydrous solvents (e.g., diethyl ether, THF) and that the glassware is rigorously dried. Perform the reaction under an inert atmosphere.
The acyl chloride is of low purity.Use freshly distilled or high-purity cyclopropanecarbonyl chloride.
Formation of Multiple Byproducts (Friedel-Crafts) Reaction temperature was too high, leading to side reactions.Maintain a low temperature (e.g., 0 °C) during the addition of reactants.[9]
Polysubstitution on the aromatic ring.While less common in acylation, using a slight excess of the aromatic compound relative to the acyl chloride can minimize this.[9]
Formation of Tertiary Alcohol (Grignard) The ketone product reacted with a second equivalent of the Grignard reagent.[4][7][8]Add the Grignard reagent slowly to a cooled solution of the acyl chloride. Consider using a less reactive organometallic reagent like a Gilman cuprate.[5]
Difficulty in Product Purification The desired product has similar polarity to a byproduct.Utilize column chromatography with a carefully selected solvent system. Recrystallization may also be an option if a suitable solvent is found.

Byproduct Identification

The following table summarizes potential byproducts and the analytical methods for their identification.

Potential Byproduct Synthetic Route Identification Methods
Dicyclopropyl(3-methoxyphenyl)methanolGrignardGC-MS: Will show a higher molecular weight corresponding to the addition of another cyclopropyl group. ¹H NMR: Disappearance of the ketone carbonyl in ¹³C NMR and appearance of a hydroxyl proton signal in ¹H NMR.
Cyclopropyl(2-methoxyphenyl)methanone (ortho-isomer)Friedel-Crafts (with anisole)GC-MS: Same molecular weight as the desired product.[11] ¹H & ¹³C NMR: Different chemical shifts and coupling patterns in the aromatic region compared to the desired product.
Cyclopropyl(4-methoxyphenyl)methanone (para-isomer)Friedel-Crafts (with anisole)GC-MS: Same molecular weight as the desired product.[11] ¹H & ¹³C NMR: Different chemical shifts and coupling patterns in the aromatic region, often showing more symmetry than the meta-isomer.
3-Methoxybenzoic acidGrignard or Friedel-CraftsGC-MS: Can identify if derivatized. ¹H NMR: Presence of a carboxylic acid proton signal. Extraction: Can be removed by a basic wash during workup.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or THF

  • Cyclopropanecarbonyl chloride

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine. Prepare a solution of 3-bromoanisole in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. If the reaction does not start (indicated by color change and heat), gently warm the flask. Once initiated, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

  • Acylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. In a separate flask, prepare a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether. Add the acyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride.

  • Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Byproduct Identification by GC-MS

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject an appropriate volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • Analysis: Run a suitable temperature program to separate the components of the mixture. The mass spectrometer will provide mass spectra for each separated component.

  • Data Interpretation: Compare the retention times and mass spectra of the peaks to known standards or interpret the fragmentation patterns to identify the main product and any byproducts.[11][12]

Visual Guides

G Grignard Synthesis and Byproduct Formation cluster_main Main Reaction Pathway cluster_byproduct Byproduct Pathway A 3-Methoxyphenyl- magnesium bromide C This compound (Desired Product) A->C + B Cyclopropanecarbonyl chloride B->C D Dicyclopropyl(3-methoxyphenyl)methanol (Tertiary Alcohol Byproduct) C->D + 3-Methoxyphenyl- magnesium bromide

Caption: Grignard reaction pathway and tertiary alcohol byproduct formation.

G Troubleshooting Workflow start Low Product Yield q1 Which synthesis route was used? start->q1 fc Friedel-Crafts q1->fc Friedel-Crafts grignard Grignard q1->grignard Grignard check_fc Check for moisture. Ensure anhydrous conditions. Use stoichiometric catalyst. fc->check_fc check_grignard Check for moisture. Ensure anhydrous conditions. Verify Grignard formation. grignard->check_grignard byproducts Multiple Byproducts Observed? check_fc->byproducts check_grignard->byproducts control_temp Control temperature (0 °C). Adjust reactant stoichiometry. byproducts->control_temp Yes end Proceed to Purification byproducts->end No control_temp->end

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Recrystallization of Aryl Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of aryl cyclopropyl ketones using recrystallization techniques. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a new aryl cyclopropyl ketone?

A1: The first and most critical step is solvent selection. The ideal solvent should dissolve the aryl cyclopropyl ketone completely at an elevated temperature (near the solvent's boiling point) but have low solubility for it at room temperature or below.[1][2] Impurities, on the other hand, should either be completely soluble or insoluble in the chosen solvent at all temperatures to allow for their removal by filtration.[1]

Q2: Which solvents are commonly used for the recrystallization of aryl cyclopropyl ketones?

A2: Due to the aromatic and ketone functionalities, moderately polar solvents are often a good starting point. Ethanol, particularly 95% ethanol, and other dilute alcohol solutions are frequently cited for recrystallizing aryl cyclopropyl ketones and structurally similar compounds like chalcones.[3][4] Methanol has also been used successfully.[5] For less polar compounds, a mixed solvent system, such as toluene-hexane or ethyl acetate-heptane, can be effective.[1]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out," where the compound separates as a liquid rather than a solid, can occur if the compound's melting point is lower than the solvent's boiling point or if there are significant impurities.[1] To resolve this, you can try several approaches:

  • Add a small amount of additional solvent to the hot solution to decrease saturation, then allow it to cool more slowly.[1]

  • Switch to a solvent with a lower boiling point.[1]

  • Use a mixed solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is added dropwise at the elevated temperature until slight turbidity is observed.

Q4: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?

A4: The most common reason for a failure to crystallize is that the solution is too dilute (i.e., too much solvent was added).[1][6]

  • Solution: Reheat the solution to boil off some of the solvent, thereby increasing the concentration of the ketone, and then allow it to cool again.[1]

  • Induce Crystallization: If the solution appears to be supersaturated, you can try to induce crystallization by scratching the inside of the flask at the liquid's surface with a glass rod or by adding a "seed crystal" of the pure compound, if available.[1]

Q5: How can I maximize the yield of my recrystallized aryl cyclopropyl ketone?

A5: To maximize your yield, use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product.[7] Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1] After slow cooling to room temperature, placing the flask in an ice bath can further decrease the solubility and promote more complete crystallization.[1][8] When washing the collected crystals, use a minimal amount of ice-cold solvent to remove residual impurities without dissolving the product.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of aryl cyclopropyl ketones.

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out 1. Significant level of impurities depressing the melting point. 2. The boiling point of the solvent is higher than the melting point of the ketone.[1] 3. The solution is cooling too rapidly.1. Attempt to purify a smaller batch first to see if oiling persists. 2. Select a solvent with a lower boiling point.[1] 3. Allow the solution to cool more slowly. Insulating the flask can help. 4. Use a mixed-solvent system.
No Crystal Formation 1. The solution is too dilute (excess solvent used).[1][6] 2. The solution is supersaturated.1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[1] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod. 3. Add a seed crystal of the pure compound.[1]
Low Yield 1. Too much solvent was used for dissolution.[1] 2. Premature crystallization during hot filtration. 3. Excessive washing of the collected crystals. 4. Washing with solvent that was not ice-cold.1. Use the minimum amount of hot solvent required for dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. 3. Wash the crystals with a minimal volume of ice-cold solvent.[1] 4. The mother liquor can be concentrated to obtain a second crop of crystals.[1]
Colored Impurities in Crystals 1. Highly colored impurities are present in the crude product.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. 2. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities.
Crystals Form Too Quickly 1. The solution is too concentrated. 2. The cooling process is too rapid.1. Add a small amount of additional hot solvent. 2. Allow the flask to cool to room temperature on a benchtop, away from drafts, before moving it to an ice bath.

Data Presentation: Solvent Suitability

Solvent SystemPolarityTypical Use Case for Aryl Cyclopropyl KetonesComments
Ethanol (95%) PolarSingle-solvent recrystallization.A good starting point for many aryl ketones. Often provides a good balance of solubility at high and low temperatures.[3][5]
Methanol PolarSingle-solvent recrystallization.Similar to ethanol but has a lower boiling point.[5]
Isopropanol PolarSingle-solvent recrystallization.Another alcoholic solvent option.
Ethyl Acetate / Heptane Medium / Non-polarMixed-solvent recrystallization.Dissolve in hot ethyl acetate, then add heptane as the anti-solvent. Good for compounds that are too soluble in moderately polar solvents.[1]
Toluene / Hexane Non-polar / Non-polarMixed-solvent recrystallization.Suitable for less polar aryl cyclopropyl ketones. Dissolve in hot toluene and add hexane as the anti-solvent.[1]
Acetone / Water Polar / PolarMixed-solvent recrystallization.For more polar ketones that are highly soluble in acetone. Water acts as the anti-solvent.[1]

Experimental Protocols

Detailed Methodology for Recrystallization using a Single Solvent (Ethanol)

This protocol is adapted from procedures for structurally similar compounds, such as chalcones, and is a robust starting point for the purification of solid aryl cyclopropyl ketones.[3][9]

1. Dissolution:

  • Place the crude aryl cyclopropyl ketone in an appropriately sized Erlenmeyer flask.
  • Add a magnetic stir bar or a boiling chip.
  • Add a small amount of 95% ethanol, just enough to cover the solid.
  • Gently heat the mixture on a hot plate with stirring.
  • Continue to add small portions of hot 95% ethanol until the solid has completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[1][7]

2. Decolorization (Optional):

  • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

3. Hot Filtration (if charcoal was used or insoluble impurities are present):

  • Preheat a stemless funnel and a new Erlenmeyer flask.
  • Place a fluted filter paper in the funnel.
  • Quickly pour the hot solution through the filter paper to remove the charcoal or insoluble impurities.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass or loosely with foil.
  • Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
  • Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[8]

5. Isolation of Crystals:

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
  • Transfer the crystals and the mother liquor to the funnel.

6. Washing:

  • Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.[1]

7. Drying:

  • Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period.
  • For complete drying, transfer the crystals to a watch glass and place them in a drying oven (ensure the temperature is well below the melting point of the compound) or a vacuum desiccator.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Aryl Cyclopropyl Ketone add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling to RT dissolved->cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vac_filtration Vacuum Filtration ice_bath->vac_filtration washing Wash with Cold Solvent vac_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: A flowchart illustrating the key stages of the recrystallization process.

Troubleshooting_Logic action_node action_node start Solution Cooled crystals_form Crystals Formed? start->crystals_form crystals_form->action_node Proceed to Filtration oiling_out Oiled Out? crystals_form->oiling_out No oiling_out->action_node Reheat, Add More Solvent, Cool Slowly oiling_out->action_node Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Minimizing Impurities in the Synthesis of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclopropyl ketones. Our aim is to help you minimize impurities, optimize reaction conditions, and ensure the highest quality of your final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of cyclopropyl ketones, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low Yield and Impurity Formation in Synthesis from α-Acetyl-γ-butyrolactone

Question: We are experiencing lower than expected yields and significant impurity formation, particularly a close-boiling impurity, in our synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone. What are the likely causes and how can we improve the outcome?

Answer: This is a common challenge in this synthetic route. The issues often stem from suboptimal reaction conditions in either the initial hydrolysis and chlorination step to form 5-chloro-2-pentanone, or the subsequent cyclization. The primary impurity is often the isomeric byproduct, 2-methyl-4,5-dihydrofuran.

Troubleshooting Steps:

  • Formation of 5-Chloro-2-pentanone:

    • Reaction Time and Temperature: The reaction is highly sensitive to both time and temperature. It is crucial to begin heating the mixture of α-acetyl-γ-butyrolactone and hydrochloric acid immediately after mixing to prevent the formation of byproducts.[1][2] Any delay in distilling the 5-chloro-2-pentanone after its formation can also significantly decrease the yield.[1]

    • Efficient Condensation: During the reaction, carbon dioxide is evolved. Ensure efficient condensation to prevent the loss of the volatile product along with the gas.[2]

  • Cyclization of 5-Chloro-2-pentanone:

    • Base Concentration and Addition: The concentration of the base (e.g., sodium hydroxide) and the rate of addition of 5-chloro-2-pentanone are critical for efficient cyclization. A controlled addition over a specific period (e.g., 15-20 minutes) is recommended.[1]

    • Reaction Initiation: If the reaction does not start to boil during the addition of the chlorinated ketone, gentle heating may be necessary to initiate the cyclization.[1]

  • Minimizing 2-Methyl-4,5-dihydrofuran Formation:

    • Catalyst Systems: The formation of this isomeric byproduct can be minimized by optimizing the catalyst system. One approach involves using a mixed catalyst system, such as sodium iodide with a second component, which can improve selectivity.[3]

    • Purification: Due to the close boiling points of cyclopropyl methyl ketone and 2-methyl-4,5-dihydrofuran, a highly efficient fractional distillation column is necessary for separation.[2] Alternatively, a patented method involves adding water or an alcohol to the crude product to selectively react with the dihydrofuran, forming higher-boiling adducts that are more easily separated by distillation.

Quantitative Data on Synthesis from α-Acetyl-γ-butyrolactone:

ParameterConditionObserved OutcomeCitation
Purity of 5-Chloro-2-pentanone Use of crude vs. distilledNo significant improvement in overall yield with distilled intermediate.[2]
Delay in Distillation Reaction mixture left overnight before distillationYield of 5-chloro-2-pentanone can drop to below 50%.[1]
Catalyst System NaI and n-octyl caprolactam in NMPYield of cyclopropyl methyl ketone: 82.5%; Yield of 2-methyl-4,5-dihydrofuran: 9.0%.[3]
Issue 2: Side Reactions in Corey-Chaykovsky Cyclopropanation

Question: We are using the Corey-Chaykovsky reaction to synthesize a cyclopropyl ketone from an α,β-unsaturated ketone (enone), but we are observing the formation of an epoxide as a major byproduct. How can we favor cyclopropanation over epoxidation?

Answer: The competition between cyclopropanation (1,4-addition) and epoxidation (1,2-addition) is a known issue in the Corey-Chaykovsky reaction with enones. The choice of the sulfur ylide is the most critical factor in controlling the regioselectivity.

Troubleshooting Steps:

  • Choice of Sulfur Ylide:

    • For Cyclopropanation: Use a sulfoxonium ylide, such as dimethyloxosulfonium methylide. These "stabilized" ylides preferentially undergo 1,4-conjugate addition to the enone, leading to the cyclopropyl ketone.[4]

    • For Epoxidation: Sulfonium ylides, like dimethylsulfonium methylide, are less stable and more reactive, and they tend to favor 1,2-addition to the carbonyl group, resulting in the corresponding epoxide.[5]

  • Reaction Conditions: While the choice of ylide is paramount, optimizing reaction temperature and the base used for ylide generation can also influence the product ratio. Lower temperatures generally favor the thermodynamically more stable cyclopropanation product.

Issue 3: Low Yield and Side Reactions in Kulinkovich and Simmons-Smith Reactions

Question: We are attempting to synthesize cyclopropyl ketones using the Kulinkovich or Simmons-Smith reaction but are struggling with low yields and the formation of multiple byproducts. What are the key parameters to control?

Answer: Both the Kulinkovich and Simmons-Smith reactions are powerful methods for cyclopropane synthesis, but they are sensitive to stoichiometry, reagent quality, and reaction conditions.

Troubleshooting for Kulinkovich Reaction:

  • Stoichiometry of Grignard Reagent: The ratio of the Grignard reagent to the ester and the titanium(IV) alkoxide catalyst is crucial. Typically, at least two equivalents of the Grignard reagent are required.[6][7] Using a substoichiometric amount of the titanium catalyst can lead to an increase in byproducts such as carbinols and ketones.[8]

  • Substrate Suitability: This reaction is most efficient with non-enolizable esters to avoid competing side reactions.[6]

  • Byproducts: A common byproduct is ethene, resulting from β-hydride elimination. This can be minimized by using terminal alkenes in place of Grignard-derived ethyl groups.[6]

Troubleshooting for Simmons-Smith Reaction:

  • Reagent Activity: The activity of the zinc-copper couple is a frequent cause of reaction failure. Ensure it is freshly prepared and properly activated.[9] The use of diethylzinc (Furukawa modification) can increase reactivity.[10]

  • Moisture and Air Sensitivity: The reaction is highly sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.[9]

  • Directing Groups: The presence of a hydroxyl group in the allylic position can direct the cyclopropanation to the same face of the double bond, improving stereoselectivity.[11]

  • Side Reactions: Methylation of heteroatoms (like alcohols) can occur, especially with excess reagent. Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare cyclopropyl ketones?

A1: The most common methods include:

  • From α-Acetyl-γ-butyrolactone: This involves the hydrolysis and chlorination of α-acetyl-γ-butyrolactone to 5-chloro-2-pentanone, followed by intramolecular cyclization with a base.[1][12]

  • Corey-Chaykovsky Cyclopropanation: This method utilizes the reaction of an α,β-unsaturated ketone (enone) with a sulfur ylide, typically dimethyloxosulfonium methylide, to form the cyclopropyl ring.[1]

  • Kulinkovich Reaction: This reaction synthesizes cyclopropanols from esters and Grignard reagents with a titanium(IV) alkoxide catalyst. The resulting cyclopropanol can then be oxidized to the corresponding cyclopropyl ketone.[13]

  • Simmons-Smith Reaction: This reaction involves the cyclopropanation of an enol ether of a ketone using a zinc carbenoid, followed by hydrolysis to yield the cyclopropyl ketone.[14]

Q2: How can I purify cyclopropyl ketones from common impurities?

A2: Purification can be challenging due to the volatility of some cyclopropyl ketones and the presence of close-boiling impurities.

  • Fractional Distillation: This is the most common method, but it requires a highly efficient fractionating column, especially for separating isomers like cyclopropyl methyl ketone and 2-methyl-4,5-dihydrofuran.[2]

  • Chromatography: Column chromatography is effective for less volatile or solid cyclopropyl ketones. For diastereomeric products, HPLC can be used for separation.[15][16]

  • Chemical Treatment: As mentioned earlier, specific impurities like 2-methyl-4,5-dihydrofuran can be removed by selective chemical reaction followed by distillation.

Q3: What analytical methods are best for detecting and quantifying impurities in cyclopropyl ketone synthesis?

A3: The choice of analytical method depends on the nature of the impurities and the desired level of sensitivity.

  • Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is excellent for analyzing volatile compounds and separating close-boiling isomers.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is a versatile technique for a wide range of cyclopropyl ketones and their impurities, especially for less volatile or thermally sensitive compounds.[6] It is also the method of choice for separating diastereomers.[15][18]

Quantitative Comparison of Analytical Methods:

ParameterHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbanceSeparation based on volatility and polarity, detection by mass fragmentation
Selectivity HighVery High
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)
Typical Application Routine quality control, stability studies, impurity profilingIdentification and quantification of volatile impurities, metabolite studies

Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl Methyl Ketone from α-Acetyl-γ-butyrolactone[1]

Step A: Preparation of 5-Chloro-2-pentanone

  • In a 2-liter distilling flask equipped with a condenser and a receiver cooled in an ice-water bath, combine 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.

  • Add a boiling chip and begin heating the mixture immediately. Carbon dioxide will evolve.

  • Raise the temperature at a rate that prevents the reaction mixture from foaming into the condenser. The color of the solution will change from yellow to orange and then to black.

  • Distill the mixture as rapidly as possible. After collecting approximately 900 ml of distillate, add 450 ml of water to the distilling flask and collect another 300 ml of distillate.

  • Separate the yellow organic layer from the distillate and extract the aqueous layer with three 150-ml portions of ether.

  • Combine the organic layer and the ether extracts and dry over anhydrous calcium chloride.

Step B: Cyclization to Cyclopropyl Methyl Ketone

  • In a 2-liter three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide in 180 ml of water.

  • Add the crude 5-chloro-2-pentanone (approximately 3 moles) to the sodium hydroxide solution over 15–20 minutes.

  • If the mixture does not begin to boil during the addition, gently heat it to initiate boiling and continue for 1 hour.

  • Arrange the condenser for distillation and distill the water-ketone mixture until the organic layer is removed from the reaction mixture.

  • Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of cyclopropyl methyl ketone.

  • Extract the aqueous layer with two 150-ml portions of ether.

  • Combine the ketone layer and the ether extracts, dry over anhydrous calcium chloride, and purify by fractional distillation.

Protocol 2: Corey-Chaykovsky Cyclopropanation of an Enone[13]
  • Add trimethylsulfoxonium iodide (1.65 eq) to dry DMSO and stir until fully dissolved.

  • Add the α,β-unsaturated ketone (1.0 eq).

  • Add a solution of potassium tert-butoxide (1.65 eq) in DMSO.

  • Stir the resulting solution at room temperature for 2 hours.

  • Quench the reaction with water and extract the mixture with diethyl ether.

  • Wash the organic phase with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain the desired cyclopropyl ketone.

Visualizations

Logical Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem: Low Yield or High Impurity synthesis_route Which synthesis route are you using? start->synthesis_route route1 From α-Acetyl-γ-butyrolactone synthesis_route->route1 α-Acetyl-γ- butyrolactone route2 Corey-Chaykovsky Reaction synthesis_route->route2 Corey-Chaykovsky other_routes Other (Kulinkovich, Simmons-Smith) synthesis_route->other_routes Other issue_route1 What is the main issue? route1->issue_route1 low_yield1 Low Yield issue_route1->low_yield1 Low Yield high_impurity1 High Impurity (e.g., 2-methyl-4,5-dihydrofuran) issue_route1->high_impurity1 High Impurity check_conditions1 Check reaction time, temperature, and condensation efficiency in the chlorination step. Ensure proper base concentration and controlled addition in the cyclization step. low_yield1->check_conditions1 optimize_catalyst1 Optimize catalyst system (e.g., mixed catalyst). Use highly efficient fractional distillation or chemical treatment for purification. high_impurity1->optimize_catalyst1 issue_route2 What is the main byproduct? route2->issue_route2 epoxide_byproduct Epoxide Formation issue_route2->epoxide_byproduct Epoxide change_ylide Switch from a sulfonium ylide to a sulfoxonium ylide (dimethyloxosulfonium methylide) to favor 1,4-addition. epoxide_byproduct->change_ylide check_stoichiometry Verify stoichiometry of reagents (e.g., Grignard reagent in Kulinkovich). Ensure high purity and activity of reagents (e.g., zinc-copper couple in Simmons-Smith). other_routes->check_stoichiometry

Caption: A decision tree to guide troubleshooting common issues in cyclopropyl ketone synthesis.

Experimental Workflow for Synthesis from α-Acetyl-γ-butyrolactone

experimental_workflow start Start: α-Acetyl-γ-butyrolactone step1 React with HCl and Water (Heating and Distillation) start->step1 intermediate Intermediate: 5-Chloro-2-pentanone step1->intermediate step2 Cyclization with NaOH Solution intermediate->step2 crude_product Crude Product Mixture step2->crude_product step3 Distillation and Extraction crude_product->step3 pure_product Pure Cyclopropyl Methyl Ketone step3->pure_product

Caption: A simplified workflow for the synthesis of cyclopropyl methyl ketone.

Simplified Mechanism of Corey-Chaykovsky Cyclopropanation

corey_chaykovsky_mechanism cluster_reaction Reaction Steps enone α,β-Unsaturated Ketone (Enone) addition 1,4-Conjugate Addition enone->addition ylide Dimethylsulfoxonium Methylide ylide->addition intermediate Enolate Intermediate addition->intermediate ring_closure Intramolecular Ring Closure intermediate->ring_closure product Cyclopropyl Ketone ring_closure->product dmso DMSO (byproduct) ring_closure->dmso

Caption: The key steps in the Corey-Chaykovsky reaction for cyclopropyl ketone synthesis.

References

Technical Support Center: Managing Thermal Instability in Cyclopropane Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on managing the thermal instability associated with cyclopropane ring-opening reactions. The inherent ring strain in cyclopropanes makes them valuable synthetic intermediates, but also susceptible to exothermic and sometimes unpredictable ring-opening. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of these powerful transformations safely and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why are cyclopropane ring-opening reactions often thermally unstable?

A1: The thermal instability of cyclopropane ring-opening reactions stems from the significant strain energy of the three-membered ring. The C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons. This angle and torsional strain results in weaker C-C bonds. When the ring opens, this strain is released, often leading to a highly exothermic reaction. The isomerization of cyclopropane to propene, for example, is exothermic, releasing approximately -33.0 kJ/mol of heat.[1] This release of energy can lead to a rapid increase in temperature, and if not properly controlled, can result in a thermal runaway.[2]

Q2: What factors influence the thermal stability of a substituted cyclopropane?

A2: The stability of a substituted cyclopropane and the propensity for thermal ring-opening are significantly influenced by the nature of the substituents:

  • Donor-Acceptor Cyclopropanes: Cyclopropanes substituted with both an electron-donating group (donor) and an electron-withdrawing group (acceptor) are particularly prone to ring-opening.[3][4][5][6][7] The push-pull electronic effect polarizes the C-C bond between the substituted carbons, weakening it and lowering the activation energy for cleavage. These are often activated by Lewis acids.[3][4][8][9]

  • Electron-Withdrawing Groups (EWGs): EWGs can increase the reactivity of the cyclopropane ring towards nucleophilic attack, which can initiate ring-opening.

  • Radical Stabilizing Groups: Substituents that can stabilize a radical intermediate will facilitate homolytic cleavage of the cyclopropane ring, often initiating radical chain reactions.

Q3: My cyclopropane ring-opening reaction is not starting. What are the common causes and solutions?

A3: Failure to initiate a cyclopropane ring-opening reaction can be due to several factors:

  • Insufficient Activation: Many ring-opening reactions, especially those of donor-acceptor cyclopropanes, require a catalyst, such as a Lewis acid, to activate the substrate.[3][4][9] Ensure your catalyst is active and used in the correct stoichiometric amount.

  • Low Temperature: While low temperatures are often used to control exothermicity, some reactions require a certain activation energy to begin. If the reaction is known to be safe, a modest increase in temperature might be necessary for initiation.

  • Inhibitors: The presence of impurities in your starting materials or solvent can sometimes inhibit the reaction. Ensure all reagents and solvents are pure and dry.

Q4: I am observing unexpected side products. How can I troubleshoot this?

A4: The formation of unexpected side products is often a result of the reaction conditions favoring an alternative reaction pathway. Consider the following:

  • Rearrangements: Carbocationic or radical intermediates formed during ring-opening can undergo rearrangements to more stable species before the desired reaction occurs. Lowering the reaction temperature can sometimes disfavor these rearrangement pathways.

  • Polymerization: For some substituted cyclopropanes, such as those with vinyl groups, ring-opening can lead to polymerization.[8] Adjusting the concentration of the substrate or the rate of addition of reagents can help to minimize this.

  • Stereoisomers: If you are expecting a specific stereoisomer, consider that the reaction may be proceeding through a mechanism that allows for stereochemical scrambling. The choice of catalyst and reaction conditions can be crucial in controlling stereoselectivity.[10]

Q5: How can I safely scale up a cyclopropane ring-opening reaction?

A5: Scaling up exothermic reactions requires careful planning and execution to avoid a thermal runaway. Key considerations include:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale of the reaction increases, making heat dissipation less efficient. Use a jacketed reactor with a reliable cooling system.

  • Rate of Addition: Add one of the reactants slowly and in a controlled manner to the other to manage the rate of heat generation.

  • Monitoring: Continuously monitor the internal temperature of the reaction. An uncontrolled rise in temperature is a sign of a potential runaway reaction.

  • Emergency Plan: Have a clear plan in place to quickly cool or quench the reaction in case of an emergency. This may include an ice bath, a quenching agent, or an emergency vent.[11]

Troubleshooting Guides

Troubleshooting Guide 1: Runaway Reaction or Uncontrolled Exotherm

Symptom Possible Cause Recommended Action
Rapid, uncontrolled increase in internal reaction temperature.- Inadequate cooling. - Addition of reagent is too fast. - High concentration of reactants.1. Immediately stop the addition of all reagents. 2. Increase cooling to the maximum capacity. 3. If the temperature continues to rise, prepare for an emergency quench by adding a cold, inert solvent or a pre-determined quenching agent. 4. For future experiments, reduce the concentration of reactants, slow down the addition rate, and ensure the cooling system is adequate for the scale of the reaction.[12]
Symptom Possible Cause Recommended Action
Sudden increase in pressure.- Gas evolution from the reaction or decomposition. - Boiling of the solvent due to the exotherm.1. Ensure the reaction is properly vented. 2. Follow the steps for controlling a runaway reaction. 3. Consider using a higher-boiling solvent if the exotherm is causing the current solvent to boil.

Troubleshooting Guide 2: Low Yield or Incomplete Conversion

Symptom Possible Cause Recommended Action
Reaction stalls or proceeds very slowly.- Insufficient activation energy. - Catalyst deactivation. - Low reaction temperature.1. Confirm the identity and purity of all reagents and catalysts. 2. If safe to do so, gradually increase the reaction temperature in small increments while carefully monitoring for any exotherm. 3. Consider a more active catalyst or a different solvent system.[3][4][9]
Symptom Possible Cause Recommended Action
Desired product is formed along with significant amounts of starting material.- Reversible reaction. - Insufficient reaction time.1. Monitor the reaction over a longer period to see if conversion increases. 2. If the reaction is reversible, consider strategies to remove one of the products to drive the equilibrium forward.

Data Presentation

Table 1: Influence of Lewis Acid Catalyst on a Donor-Acceptor Cyclopropane Ring-Opening Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Bi(OTf)₃ (10)Dioxane80285[9]
Sc(OTf)₃ (10)Dioxane801278[9]
Yb(OTf)₃ (10)CH₂Cl₂25192[13]
SnCl₄ (10)CH₂Cl₂250.595[8]
MgI₂ (10)CH₂Cl₂25591[14]

Note: The data presented are for illustrative purposes and represent typical results for the ring-opening of a donor-acceptor cyclopropane with a nucleophile. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Ring-Opening of a Donor-Acceptor Cyclopropane with a Nucleophile

Safety Precautions: This reaction is potentially exothermic and should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. An ice bath should be readily available for emergency cooling.

Materials:

  • Donor-acceptor cyclopropane (1.0 eq)

  • Nucleophile (1.2 eq)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%)[13]

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the donor-acceptor cyclopropane and the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Add the Lewis acid catalyst to the stirred solution.

  • Slowly add the nucleophile to the reaction mixture dropwise over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Monitoring the Exotherm of a Cyclopropane Ring-Opening Reaction using Reaction Calorimetry

Objective: To quantify the heat of reaction and the rate of heat release to ensure safe scale-up.

Equipment:

  • Reaction calorimeter (e.g., RC1)

  • Jacketed reactor with overhead stirring

  • Temperature probes for both the reactor contents and the jacket

  • Automated dosing system

Procedure:

  • Calibration: Calibrate the calorimeter according to the manufacturer's instructions to determine the heat transfer coefficient.

  • Reaction Setup: Charge the jacketed reactor with the cyclopropane substrate and solvent. Start stirring and bring the reactor contents to the desired initial temperature.

  • Dosing: Begin the controlled addition of the second reactant (or catalyst) using the automated dosing system at a pre-determined rate.

  • Data Acquisition: The calorimetry software will record the temperature of the reactor contents and the jacket, as well as the amount of reagent added over time.

  • Analysis: From the collected data, the software can calculate the heat of reaction (ΔH), the heat flow (q), and the specific heat of the reaction mixture. This information can be used to model the thermal behavior of the reaction at a larger scale and to identify safe operating conditions.

Visualizations

troubleshooting_workflow start Reaction Start issue Thermal Instability Observed? (e.g., uncontrolled exotherm) start->issue stop_addition Immediately Stop Reagent Addition issue->stop_addition Yes no_issue Monitor Reaction Progress issue->no_issue No max_cooling Apply Maximum Cooling stop_addition->max_cooling prepare_quench Prepare for Emergency Quench max_cooling->prepare_quench review_params Review Reaction Parameters: - Concentration - Addition Rate - Cooling Capacity prepare_quench->review_params end Reaction Complete no_issue->end

Caption: A logical workflow for troubleshooting thermal instability.

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cyclopropane Substituted Cyclopropane intermediate Ring-Opened Intermediate cyclopropane->intermediate + Nucleophile nucleophile Nucleophile catalyst Lewis Acid Catalyst catalyst->intermediate temperature Controlled Temperature temperature->intermediate product Desired Product intermediate->product Desired Pathway side_product Side Product (e.g., Rearrangement) intermediate->side_product Undesired Pathway (e.g., high temp)

Caption: Factors influencing cyclopropane ring-opening pathways.

References

Validation & Comparative

Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclopropyl(3-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Fragmentation Patterns of a Key Synthetic Intermediate

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation of cyclopropyl(3-methoxyphenyl)methanone against analogous aromatic ketones, supported by detailed experimental protocols and visual representations of fragmentation pathways and analytical workflows.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of a compound provides a unique fingerprint, with fragment ions revealing the underlying molecular architecture. Below is a comparison of the predicted major fragment ions for this compound and two alternative aromatic ketones: propiophenone and cyclopropyl(phenyl)methanone. This comparison highlights how substituent changes influence fragmentation pathways.

Compound Molecular Ion (M+) Base Peak (m/z) Key Fragment Ions (m/z) and Proposed Structures
This compound 176135145 ([M-OCH3]+), 107 ([C7H7O]+), 77 ([C6H5]+), 69 ([C4H5O]+)
Propiophenone 13410577 ([C6H5]+), 51 ([C4H3]+)
Cyclopropyl(phenyl)methanone 14610577 ([C6H5]+), 69 ([C4H5O]+)

Deciphering the Fragmentation Cascade

The fragmentation of this compound under electron ionization (EI) is predicted to follow several key pathways, driven by the stability of the resulting carbocations. The methoxy group on the phenyl ring and the strained cyclopropyl ring are key influencers of the fragmentation process.

A primary fragmentation event is the alpha-cleavage, leading to the loss of the cyclopropyl radical and the formation of the stable 3-methoxybenzoyl cation at m/z 135, which is anticipated to be the base peak. Subsequent fragmentation of this ion can occur through the loss of a methyl radical to form an ion at m/z 120, or the loss of carbon monoxide to yield an ion at m/z 107. Further fragmentation can lead to the formation of the phenyl cation at m/z 77. An alternative pathway involves cleavage of the bond between the carbonyl group and the phenyl ring, generating a cyclopropylcarbonyl cation at m/z 69.

fragmentation_pathway M This compound (m/z 176) frag1 3-Methoxybenzoyl cation (m/z 135) M->frag1 - C3H5• frag2 [M-OCH3]+ (m/z 145) M->frag2 - OCH3• frag5 Cyclopropylcarbonyl cation (m/z 69) M->frag5 - C7H7O• frag3 [C7H7O]+ (m/z 107) frag1->frag3 - CO frag4 Phenyl cation (m/z 77) frag3->frag4 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

Reproducible and accurate data are the bedrock of scientific comparison. The following outlines a standard protocol for acquiring electron ionization mass spectra for the comparative analysis of aromatic ketones.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform a serial dilution to a final concentration of 10 µg/mL for GC-MS analysis.

This standardized protocol ensures that the fragmentation patterns observed are a true reflection of the molecular structure under consistent energetic conditions, allowing for valid comparisons between different compounds.

Comparative Experimental Workflow

The systematic analysis of these compounds follows a logical progression from sample preparation to data interpretation. The workflow diagram below illustrates the key stages of this process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis & Comparison prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 gc_inj Inject Sample into GC prep3->gc_inj gc_sep Chromatographic Separation gc_inj->gc_sep ms_ion Electron Ionization (70 eV) gc_sep->ms_ion ms_frag Fragmentation ms_ion->ms_frag ms_det Mass Analysis & Detection ms_frag->ms_det data_acq Acquire Mass Spectrum ms_det->data_acq data_id Identify Molecular and Fragment Ions data_acq->data_id data_comp Compare Fragmentation Patterns data_id->data_comp data_report Generate Report data_comp->data_report

Caption: Workflow for comparative GC-MS analysis of aromatic ketones.

By adhering to these rigorous experimental and analytical frameworks, researchers can confidently characterize and differentiate novel chemical entities, accelerating the pace of drug discovery and development. The principles of fragmentation observed in these examples provide a valuable predictive tool for the structural elucidation of a wide array of related compounds.

Comparative Study of Cyclopropyl Ketones in Hydroarylation Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ring-opening hydroarylation of cyclopropyl ketones represents a powerful synthetic tool for creating functionalized γ-aryl ketones. These products are valuable intermediates in the development of new pharmaceuticals and materials. This guide provides a comparative analysis of different catalytic systems for this transformation, supported by experimental data and detailed protocols.

The strain inherent in the cyclopropane ring makes it an attractive substrate for ring-opening reactions, and when coupled with a ketone, it becomes susceptible to nucleophilic attack by arenes.[1][2] This hydroarylation process typically involves the cleavage of a C-C bond within the cyclopropane ring and the formation of a new C-C bond with an aromatic partner. The choice of catalyst is crucial and dictates the reaction mechanism, efficiency, and selectivity. This comparison focuses on Brønsted acid, gold, and palladium-catalyzed systems.

Performance Comparison of Catalytic Systems

The efficiency and outcome of the hydroarylation of cyclopropyl ketones are highly dependent on the chosen catalytic system. Below is a summary of key performance indicators for Brønsted acid, gold, and palladium-based catalysts.

Catalyst SystemTypical Catalyst/LoadingArene ScopeKey AdvantagesLimitationsProduct Type
Brønsted Acid Triflic Acid (TfOH) / 10 mol%Electron-rich arenes (e.g., 1,3,5-trimethoxybenzene)Metal-free, operationally simple, utilizes a readily available and inexpensive catalyst.Generally requires highly activated arenes and cyclopropanes; may not be suitable for sensitive functional groups.Linear γ-aryl ketones
Gold(I) Catalysis (Ph3P)AuOTf / 2-5 mol%Varied, including indoles and other nucleophilesMild reaction conditions, high efficiency, and excellent chemoselectivity, particularly for substrates containing additional unsaturation.[3]Catalyst can be expensive; primarily explored for intramolecular reactions or with specific substrate classes like 1-(1-alkynyl)-cyclopropyl ketones.[3]Highly substituted furans (from 1-(1-alkynyl)-cyclopropyl ketones)[3]
Palladium Catalysis Pd(OAc)2/PCy3 / 5 mol%Aryl and heteroaryl cyclopropyl ketonesGood for achieving stereoselectivity (often yielding E-isomers) in ring-opening reactions that are not hydroarylations but provide related unsaturated ketones.[4][5]Primarily documented for ring-opening to α,β-unsaturated ketones, not direct hydroarylation. The scope for intermolecular hydroarylation is less developed.[4](E)-1-Arylbut-2-en-1-ones[4]

Detailed Experimental Protocols

Below are representative experimental protocols for the hydroarylation of a cyclopropyl ketone using a Brønsted acid catalyst.

General Procedure for Brønsted Acid-Catalyzed Hydroarylation

This protocol is based on the work of Moran and coworkers for the ring-opening hydroarylation of cyclopropyl p-nitrophenyl ketone.[1]

Materials:

  • Cyclopropyl p-nitrophenyl ketone

  • Arene (e.g., 1,3,5-trimethoxybenzene, 1.2 equivalents)

  • Hexafluoroisopropanol (HFIP), to a concentration of 0.1 M with respect to the cyclopropyl ketone

  • Triflic acid (TfOH, 10 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry vial, add the cyclopropyl p-nitrophenyl ketone and the arene nucleophile (1.2 equiv.).[1]

  • Dissolve the solids in hexafluoroisopropanol (HFIP) to achieve a concentration of 0.1 M with respect to the cyclopropyl ketone.[1]

  • Place the vial in a pre-heated heating block set to 65 °C and begin stirring.[1]

  • To the stirring solution, add triflic acid (10 mol%) dropwise via syringe.[1]

  • Seal the vial and allow the reaction to stir at 65 °C.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or by analyzing aliquots with ¹H NMR.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.[1]

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).[1]

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purify the crude product by flash column chromatography.

Mechanistic Pathways and Workflows

The mechanism of hydroarylation is highly dependent on the catalyst and the substitution pattern of the cyclopropyl ketone.

Brønsted Acid-Catalyzed Mechanism

For cyclopropyl ketones, the reaction is thought to proceed through a homo-conjugate addition pathway.[1][2] The strong Brønsted acid, facilitated by the highly polar, non-coordinating solvent HFIP, protonates the carbonyl oxygen. This activation of the cyclopropane ring makes it susceptible to nucleophilic attack by an electron-rich arene.[1] The subsequent collapse of the intermediate and tautomerization leads to the final γ-aryl ketone product.[1] In contrast, aryl-substituted cyclopropanes tend to react via an SN1-type mechanism to give branched products.[1][2]

G start_end start_end process process decision decision intermediate intermediate product product A Start: Cyclopropyl Ketone + Arene B Add HFIP solvent and TfOH catalyst A->B C Protonation of carbonyl oxygen B->C D Activated Intermediate C->D E Nucleophilic attack by arene D->E F Arenium Intermediate E->F G Deprotonation & Tautomerization F->G H γ-Aryl Ketone Product G->H

Caption: Workflow for Brønsted Acid-Catalyzed Hydroarylation.

Gold-Catalyzed Cascade Reaction

In the case of 1-(1-alkynyl)-cyclopropyl ketones, gold(I) catalysts promote a cascade reaction.[3] The cationic gold species is believed to coordinate to the alkyne, activating it for nucleophilic attack. This can lead to a ring-expansion cascade, ultimately forming highly substituted furans.[3] The exact mechanism can vary, with possibilities including a chelate complex formation leading to the furan products.[3]

gold_catalyzed_cascade substrate substrate catalyst catalyst intermediate intermediate process process product product sub 1-(1-Alkynyl)-cyclopropyl ketone + Nucleophile act Coordination of Au(I) to alkyne sub->act cat Au(I) Catalyst (e.g., (Ph3P)AuOTf) cat->act int1 Activated Gold-Alkyne Complex act->int1 attack Intramolecular attack and Ring Expansion int1->attack int2 Intermediate (e.g., via chelate) attack->int2 final Final Cyclization & Aromatization int2->final prod Highly Substituted Furan final->prod

Caption: Gold-Catalyzed Cascade for Furan Synthesis.

Logical Flow for Catalyst Selection

The choice of catalytic system depends on the desired product and the nature of the starting materials. This diagram illustrates a simplified decision-making process.

catalyst_selection start start decision decision outcome outcome product product start_node Desired Product? d1 Linear γ-Aryl Ketone? start_node->d1 d2 Highly Substituted Furan? d1->d2 No o1 Use Brønsted Acid (TfOH in HFIP) d1->o1 Yes d3 α,β-Unsaturated Ketone? d2->d3 No o2 Use Gold(I) Catalyst with alkynyl substrate d2->o2 Yes o3 Use Palladium Catalyst d3->o3 Yes p1 Product: Linear Ketone o1->p1 p2 Product: Furan o2->p2 p3 Product: Enone o3->p3

Caption: Catalyst Selection Guide for Cyclopropyl Ketones.

References

Comparative Biological Activity of Methoxy-Substituted Cyclopropyl Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the biological activity of methoxy-substituted cyclopropyl ketones, a class of compounds showing promise in medicinal chemistry. By presenting available experimental data, detailed protocols, and visualizing affected signaling pathways, this document aims to facilitate further research and development in this area.

The unique structural features of the cyclopropyl group, combined with the electronic effects of methoxy substituents on an aromatic ring, make these ketones an interesting scaffold for therapeutic agent design. Their biological activities, particularly as anticancer agents, are a subject of ongoing investigation.

Quantitative Data on Biological Activity

Direct comparative studies on a homologous series of simple methoxy-substituted cyclopropyl ketones are limited in publicly available literature. However, data from more complex substituted aryl cyclopropyl ketones provide valuable insights into their potential. The following table summarizes the in vitro anticancer activity of a series of bile-acid-appended triazolyl aryl ketones, where the nature of the substituent on the aryl ketone moiety, including methoxy groups, influences cytotoxicity.

Table 1: In Vitro Anticancer Activity of Substituted Aryl Cyclopropyl Ketones

Compound IDAryl SubstituentCell LineIC50 (µM)[1]
1a 4-MethoxyphenylMCF-78.42 ± 0.58
1b 4-ChlorophenylMCF-77.65 ± 0.42
1c 4-NitrophenylMCF-76.88 ± 0.35
1d PhenylMCF-710.26 ± 0.73
2a 4-Methoxyphenyl4T19.15 ± 0.66
2b 4-Chlorophenyl4T18.23 ± 0.51
2c 4-Nitrophenyl4T17.41 ± 0.47
2d Phenyl4T111.54 ± 0.89

Note: The compounds listed are complex molecules containing a cyclopropyl ketone moiety. The data is presented to illustrate the influence of aryl substitution on cytotoxicity.

While the above data is for complex molecules, studies on methoxy-substituted chalcones, which are synthetic precursors to the corresponding cyclopropyl ketones, suggest that the position and number of methoxy groups play a significant role in their biological activity, particularly in their cytotoxicity against cancer cell lines. It is plausible that these structure-activity relationships translate to the cyclopropyl ketone derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of compounds structurally related to methoxy-substituted cyclopropyl ketones.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

1. Cell Culture:

  • Human breast adenocarcinoma (MCF-7) and mouse mammary carcinoma (4T1) cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

3. Compound Treatment:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions are made in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells is kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cells are treated with the compounds for a specified period, typically 24, 48, or 72 hours.

4. MTT Incubation:

  • After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • The plates are incubated for another 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to a purple formazan product.

5. Formazan Solubilization and Absorbance Reading:

  • The MTT-containing medium is removed, and the formazan crystals are solubilized by adding a suitable solvent, such as DMSO or a solution of isopropanol with HCl.

  • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by methoxy-substituted cyclopropyl ketones are still under investigation, studies on structurally related chalcones provide strong indications of their likely mechanisms of action. These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

A common mechanism involves the induction of the intrinsic and extrinsic apoptotic pathways. This is often accompanied by a halt in the cell cycle, frequently at the G2/M phase, preventing cancer cells from dividing. Key signaling molecules such as caspases, the Bcl-2 family of proteins, and cyclins are often modulated by these compounds. The diagram below illustrates a plausible signaling pathway for the induction of apoptosis and cell cycle arrest by bioactive ketones.

G cluster_0 Cellular Response cluster_1 Upstream Signaling cluster_2 Apoptotic Pathway cluster_3 Cell Cycle Regulation Apoptosis Apoptosis CellCycleArrest G2/M Arrest Compound Methoxy-Substituted Cyclopropyl Ketone Akt Akt Compound->Akt Inhibits MAPK MAPK Compound->MAPK Modulates Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (pro-apoptotic) Compound->Bax Promotes CyclinB1 Cyclin B1 Compound->CyclinB1 Downregulates CDK1 CDK1 Compound->CDK1 Downregulates Akt->Bcl2 MAPK->Bax Caspase9 Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis CyclinB1->CellCycleArrest CDK1->CellCycleArrest

Apoptosis and Cell Cycle Arrest Pathway

The experimental workflow for evaluating the cytotoxic effects of these compounds typically follows a standardized procedure, from initial cell culture to the final data analysis, as depicted in the following diagram.

G start Start cell_culture Cell Culture (e.g., MCF-7, 4T1) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (e.g., 48 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance_reading Absorbance Reading mtt_assay->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Cytotoxicity Evaluation Workflow

References

A Comparative Guide to Purity Assessment of Synthesized Cyclopropyl(3-methoxyphenyl)methanone: HPLC-UV and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. This guide provides a comparative analysis of the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and other widely used analytical techniques for the purity assessment of the synthesized ketone, Cyclopropyl(3-methoxyphenyl)methanone.

The purity of a pharmaceutical compound is a crucial determinant of its safety and efficacy. Various analytical methods are employed to identify and quantify impurities, each with its own set of advantages and limitations. This guide will delve into a robust HPLC-UV method for the purity determination of this compound and compare its performance with alternative techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

HPLC-UV Method: A High-Resolution Approach

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1] When coupled with a UV detector, it becomes a highly sensitive method for the analysis of compounds that absorb ultraviolet light, such as ketones. For the analysis of ketones like this compound, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common practice to enhance UV detection and achieve better separation.[2][3][4][5]

This proposed method is based on established protocols for the analysis of ketones.

1. Sample Preparation and Derivatization:

  • Dissolve a precisely weighed amount of the synthesized this compound in a suitable solvent (e.g., acetonitrile).

  • Add a solution of 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium (e.g., phosphoric acid in acetonitrile) to the sample solution.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the solution to room temperature and dilute to a known volume with the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of DNPH derivatives.[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed to achieve optimal separation. The gradient program should be optimized to resolve the main compound from any potential impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: The UV detector should be set at a wavelength where the DNPH derivative of this compound shows maximum absorbance, typically around 365 nm.[4]

3. Data Analysis:

  • The purity of the sample is determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram.

Table 1: Comparison of Analytical Methods for Purity Assessment

FeatureHPLC-UVGas Chromatography (GC)Thin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Differential migration of components on a solid stationary phase with a liquid mobile phase.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Applicability to this compound High (with derivatization)High (if volatile and thermally stable)Moderate (for qualitative assessment)High (for structural confirmation and purity)High (for molecular weight and impurity identification)
Sensitivity HighVery HighLow to ModerateModerateVery High
Quantitative Accuracy HighHighLow (semi-quantitative at best)High (with internal standard)High (with appropriate calibration)
Throughput ModerateHighHighLowModerate
Cost ModerateModerateLowHighHigh
Impurity Identification Limited (based on retention time)Possible with MS detector (GC-MS)LimitedGood (for structural elucidation of impurities)Excellent

Alternative Methods for Purity Assessment

While HPLC-UV is a robust method, other techniques can provide complementary information or may be more suitable in certain contexts.

  • Gas Chromatography (GC): GC is an excellent technique for the separation and analysis of volatile and thermally stable compounds. For this compound, GC could be a viable alternative, potentially offering higher resolution and faster analysis times than HPLC. Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of impurities.[1]

  • Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or for preliminary purity checks.[1][6] It can quickly indicate the presence of multiple components in a sample.[7]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of organic compounds.[1][7] It provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR) to determine purity with a high degree of accuracy, often without the need for a reference standard of the impurity itself.[6]

    • Mass Spectrometry (MS): MS is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1] It is highly sensitive and can be used to determine the molecular weight of the synthesized compound and to identify impurities, especially when coupled with a chromatographic separation technique like LC-MS or GC-MS.[1][6]

  • Other Methods:

    • Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of a solid compound.[7][8] Impurities tend to broaden and depress the melting point range.

    • Boiling Point Determination: For liquid compounds, a constant boiling point at a given pressure is an indicator of purity.[7][8]

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized Compound B Dissolve in Solvent A->B C Add DNPH Reagent B->C D Heat for Derivatization C->D E Dilute to Known Volume D->E F Inject Sample into HPLC E->F G Separation on C18 Column F->G H UV Detection at 365 nm G->H I Integrate Peak Areas H->I J Calculate Purity I->J

Caption: Experimental workflow for HPLC-UV purity assessment.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_physical Physical Constant Methods Purity Assessment Purity Assessment HPLC-UV HPLC-UV Purity Assessment->HPLC-UV GC GC Purity Assessment->GC TLC TLC Purity Assessment->TLC NMR NMR Purity Assessment->NMR MS MS Purity Assessment->MS Melting Point Melting Point Purity Assessment->Melting Point Boiling Point Boiling Point Purity Assessment->Boiling Point

Caption: Logical relationships of analytical methods for purity.

References

A Comparative Guide to Catalytic Efficiency in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of the cyclopropane ring is a cornerstone of modern organic synthesis, with this strained three-membered carbocycle being a key structural motif in numerous pharmaceuticals, agrochemicals, and natural products. The inherent ring strain of cyclopropanes, however, presents a formidable synthetic challenge, necessitating the use of highly reactive intermediates. Over the years, a diverse array of catalytic methods has been developed to address this challenge, each with its own set of advantages and limitations. This guide provides an objective comparison of the catalytic efficiency of prominent cyclopropanation methods, supported by experimental data, detailed protocols, and visualizations of the reaction workflows.

The primary methods for catalytic cyclopropanation can be broadly categorized into three main classes:

  • Transition Metal Catalysis: This is the most established and widely used approach, employing catalysts based on metals such as rhodium, copper, ruthenium, and cobalt. These catalysts are particularly effective in activating diazo compounds to generate metal-carbenoid intermediates, which then react with alkenes.[1]

  • Enzymatic Catalysis: A rapidly advancing field, biocatalysis utilizes engineered enzymes, such as variants of cytochrome P450, myoglobin, and tautomerase, to catalyze cyclopropanation with often exceptional levels of stereoselectivity.[2][3] These reactions are typically performed in aqueous media under mild conditions.[2]

  • Organocatalysis: This metal-free approach employs small organic molecules as catalysts. A notable strategy involves the activation of α,β-unsaturated aldehydes and ylides through the formation of iminium ion intermediates.[4]

This guide will focus on comparing the performance of these methods for the cyclopropanation of representative alkene substrates.

Quantitative Comparison of Catalytic Efficiency

The following table summarizes the performance of various catalytic systems for the cyclopropanation of styrene, a common benchmark substrate. The data highlights the catalytic efficiency in terms of yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.).

SubstrateMethodCatalystYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
StyreneTransition MetalRh₂(OAc)₄>95trans-favored-[5]
StyreneTransition MetalRh₂(R-DOSP)₄63-98>95:5-[6]
StyreneTransition Metal[Co]-1 (Cobalt-salen complex)82--[7]
StyreneEnzymaticEngineered Myoglobin (Mb(H64V,V68A))69-92>99.9 (E)>99.9 (1S,2S)[2][8]
StyreneEnzymaticEngineered P450 BM3-97:3 (cis)>99 (cis)[9]
p-MethoxystyreneEnzymaticEngineered Myoglobin (Mb(H64V,V68A))92>99.9 (E)>99.9 (1S,2S)[8]
p-TrifluoromethylstyreneEnzymaticEngineered P450 BM3-cis-favored-[9]
CinnamaldehydeOrganocatalyticChiral diphenylprolinol TMS etherhigh>30:190-98[10]

Experimental Protocols

Detailed methodologies for key cyclopropanation reactions are provided below.

Transition Metal-Catalyzed Cyclopropanation of Styrene

This protocol describes a typical procedure for the rhodium-catalyzed cyclopropanation of styrene using ethyl diazoacetate (EDA).[11]

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Add styrene (2.0 mmol) to the catalyst solution.

  • The solution of ethyl diazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) is then added dropwise to the stirred reaction mixture over a period of 1 hour at room temperature.

  • The reaction mixture is stirred for an additional 2-4 hours at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the cyclopropane product.

Enzyme-Catalyzed Cyclopropanation of Styrene

This protocol outlines a general procedure for the cyclopropanation of styrene using an engineered myoglobin variant.[2][8]

Materials:

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Engineered Myoglobin (e.g., Mb(H64V,V68A))

  • Sodium dithionite

  • Potassium phosphate buffer (pH 7.0)

  • Methanol (cosolvent)

Procedure:

  • In a sealed vial, a solution of the engineered myoglobin variant in potassium phosphate buffer (50 mM, pH 7.0) is carefully degassed by bubbling with argon for 3 minutes.

  • In a separate vial, a solution of styrene and methanol (as a cosolvent, e.g., 10% v/v) in the same buffer is also degassed with argon.

  • The two solutions are mixed via cannula.

  • The reaction is initiated by the addition of a degassed solution of ethyl diazoacetate and a freshly prepared solution of sodium dithionite (reductant).

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 1-16 hours).

  • The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

  • The yield, diastereomeric ratio, and enantiomeric excess are determined by gas chromatography (GC) analysis using a chiral column.

Organocatalytic Cyclopropanation of Cinnamaldehyde

This protocol describes the enantioselective cyclopropanation of cinnamaldehyde with a bromomalonate ester using a chiral prolinol derivative as the catalyst.[10]

Materials:

  • Cinnamaldehyde

  • Diethyl bromomalonate

  • Chiral diphenylprolinol TMS ether

  • 2,6-Lutidine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a mixture of diethyl bromomalonate (0.12 mmol) and 2,6-lutidine (0.13 mmol) in CH₂Cl₂ (0.5 mL) at 0 °C, add the chiral diphenylprolinol TMS ether catalyst (0.012 mmol).

  • To this mixture, add cinnamaldehyde (0.14 mmol).

  • The resulting mixture is stirred at 0 °C for a specified period.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to yield the cyclopropane product.

  • The enantiomeric excess and diastereomeric ratio are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis and ¹H NMR spectroscopy, respectively.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the general experimental workflows for the described cyclopropanation methods.

Transition_Metal_Catalysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Catalyst Catalyst Reaction_Vessel Reaction_Vessel Catalyst->Reaction_Vessel Add Solvent Solvent Solvent->Reaction_Vessel Add Alkene Alkene Alkene->Reaction_Vessel Add Quench Quench Reaction_Vessel->Quench Diazo_Compound Diazo_Compound Diazo_Compound->Reaction_Vessel Slow Addition Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product Product Purification->Product

Caption: Workflow for Transition Metal-Catalyzed Cyclopropanation.

Enzymatic_Catalysis_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_workup Analysis Enzyme_Solution Enzyme_Solution Degas_Enzyme Degas (Ar) Enzyme_Solution->Degas_Enzyme Substrate_Solution Substrate_Solution Degas_Substrate Degas (Ar) Substrate_Solution->Degas_Substrate Reaction_Vessel Reaction_Vessel Degas_Enzyme->Reaction_Vessel Mix Degas_Substrate->Reaction_Vessel Mix Extraction Extraction Reaction_Vessel->Extraction Diazo_Compound Diazo_Compound Diazo_Compound->Reaction_Vessel Add Reductant Reductant Reductant->Reaction_Vessel Add GC_Analysis GC/HPLC Analysis Extraction->GC_Analysis Results Results GC_Analysis->Results

Caption: Workflow for Enzyme-Catalyzed Cyclopropanation.

Organocatalysis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification & Analysis Catalyst Catalyst Reaction_Vessel Reaction_Vessel Catalyst->Reaction_Vessel Add Base Base Base->Reaction_Vessel Add Solvent Solvent Solvent->Reaction_Vessel Add Ylide_Precursor Bromomalonate Ylide_Precursor->Reaction_Vessel Add Column_Chromatography Column Chromatography Reaction_Vessel->Column_Chromatography Aldehyde Aldehyde Aldehyde->Reaction_Vessel Add Product Product Column_Chromatography->Product Analysis NMR/HPLC Analysis Product->Analysis

Caption: Workflow for Organocatalytic Cyclopropanation.

References

A Comparative Spectroscopic Guide to Ortho, Meta, and Para Methoxy Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, the precise identification of positional isomers is a critical step in synthesis, purification, and characterization. The subtle structural differences between ortho, meta, and para isomers, such as those of disubstituted methoxybenzene derivatives, lead to distinct spectroscopic signatures. This guide provides an objective comparison of these isomers using key spectroscopic techniques, supported by experimental data and protocols, to facilitate their unambiguous differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between ortho, meta, and para isomers due to its sensitivity to the local chemical environment of each nucleus.

¹H NMR Spectroscopy

The substitution pattern on the benzene ring directly influences the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons.[1] In ¹H NMR, the key differentiators are the number of distinct signals in the aromatic region and their splitting patterns.

  • Para isomers , if symmetrically substituted, will show the simplest spectrum, often a single line or two doublets (an AA'BB' system) due to molecular symmetry.

  • Ortho isomers also exhibit a symmetrical but more complex pattern, typically appearing as two multiplets.

  • Meta isomers lack the symmetry of the other two, resulting in up to four distinct signals for the aromatic protons, often with complex splitting.[2]

Table 1: Comparative ¹H NMR Data for Dimethoxybenzene Isomers in CDCl₃

Isomer Proton Assignment Chemical Shift (δ, ppm) Splitting Pattern
Ortho (1,2-Dimethoxybenzene) Aromatic H ~6.90 Multiplet (AA'BB')
Methoxy H ~3.87 Singlet
Meta (1,3-Dimethoxybenzene) Aromatic H-2 ~6.55 Triplet (t)
Aromatic H-4,6 ~6.45 Doublet of Doublets (dd)
Aromatic H-5 ~7.15 Triplet (t)
Methoxy H ~3.80 Singlet
Para (1,4-Dimethoxybenzene) Aromatic H ~6.85 Singlet
Methoxy H ~3.78 Singlet

Note: Exact chemical shifts can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The number of signals in the ¹³C NMR spectrum is a direct indicator of the molecule's symmetry.

  • Para isomers (symmetrically substituted) show the fewest signals. For 1,4-dimethoxybenzene, only two aromatic carbon signals and one methoxy carbon signal are observed.

  • Ortho isomers display a higher number of signals due to lower symmetry (three aromatic, one methoxy).

  • Meta isomers typically show the most signals, reflecting their lower symmetry (four aromatic, one methoxy).[1]

Table 2: Comparative ¹³C NMR Data for Dimethoxybenzene Isomers in CDCl₃

Isomer Carbon Assignment Chemical Shift (δ, ppm)
Ortho Aromatic C-1,2 (C-O) ~149.5
Aromatic C-3,6 ~111.9
Aromatic C-4,5 ~121.2
Methoxy C ~56.0
Meta Aromatic C-1,3 (C-O) ~160.7
Aromatic C-2 ~99.8
Aromatic C-4,6 ~105.5
Aromatic C-5 ~129.8
Methoxy C ~55.4
Para Aromatic C-1,4 (C-O) ~154.0
Aromatic C-2,3,5,6 ~114.5

| | Methoxy C | ~55.7 |

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy provides valuable confirmatory data, especially from the C-H out-of-plane bending vibrations in the "fingerprint region."[3] These absorptions are highly characteristic of the aromatic substitution pattern.[4]

Table 3: Characteristic IR Absorption Bands for Methoxy Isomers

Isomer C-O Stretch (cm⁻¹) C-H Out-of-Plane Bending (cm⁻¹)
Ortho ~1250 (asymmetric) 735–770 (strong)
Meta ~1285 (asymmetric), ~1050 (symmetric) 690–710 and 810–850 (strong)
Para ~1250 (asymmetric), ~1035 (symmetric) 810–840 (strong)

Note: The C-O stretching bands are also present but can be less diagnostic than the C-H bending modes.[5]

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals differences in the electronic transitions of the conjugated π-system. The position and intensity of absorption maxima (λ_max) are affected by the substitution pattern.[6] Aromatic compounds typically show two primary absorption bands.[4] Generally, the para isomer exhibits a bathochromic (red) shift to a longer wavelength compared to the ortho and meta isomers, often due to a more extended and symmetrical conjugation.

Table 4: Representative UV-Visible Absorption Data for Methoxy Isomers in Ethanol

Isomer Primary Band (λ_max, nm) Secondary Band (λ_max, nm)
Ortho ~220 ~275
Meta ~220 ~275

| Para | ~225 | ~290 |

Mass Spectrometry (MS)

Mass spectrometry is the least effective technique for differentiating underivatized positional isomers. Ortho, meta, and para isomers have identical molecular weights and will thus exhibit the same molecular ion peak (M⁺).[3] While minor differences in the relative intensities of fragment ions may exist due to stereoelectronic effects influencing bond cleavage, these patterns are often too similar for reliable, standalone identification.[7] Common fragmentation pathways involve the loss of a methyl radical (•CH₃, M-15) or a methoxy radical (•OCH₃, M-31).[8]

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to distinguish between the ortho, meta, and para methoxy isomers using the spectroscopic techniques discussed.

References

bioisosteric replacement potential of the cyclopropyl group in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioisosteric Replacement Potential of the Cyclopropyl Group

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a small, strained three-membered ring, has emerged as a powerful tool in the medicinal chemist's arsenal. Its unique structural and electronic properties make it an attractive bioisosteric replacement for various common functional groups in drug candidates. This guide provides an objective comparison of the cyclopropyl group with its alternatives, supported by experimental data, to inform rational drug design and optimization.

Physicochemical and Pharmacological Advantages of Cyclopropyl Bioisosterism

The introduction of a cyclopropyl moiety can significantly enhance the pharmacological profile of a lead compound. Its rigid nature helps to lock in bioactive conformations, potentially increasing potency and reducing off-target effects. Furthermore, the cyclopropyl group's electronic character, with its partial π-system, can lead to favorable interactions with biological targets. One of the most significant advantages of employing a cyclopropyl group is the frequent improvement in metabolic stability. The C-H bonds of a cyclopropyl ring are stronger than those in more flexible alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2]

Comparative Analysis of Cyclopropyl Bioisosteres

The utility of the cyclopropyl group as a bioisostere is best illustrated through direct comparison with the functional groups it often replaces. The following tables summarize quantitative data from various studies, highlighting the impact of this substitution on key drug-like properties.

Table 1: Cyclopropyl vs. tert-Butyl

The bulky tert-butyl group is often a liability in drug candidates due to its susceptibility to metabolism. Replacing it with a cyclopropyl or a trifluoromethylcyclopropyl group can lead to substantial improvements in metabolic stability.[3][4]

Compound Pair Original Group Replacement Group Metabolic Stability (t½ in HLM, min) In Vivo Clearance (mL/min/kg) Potency (IC50, nM) Reference
Analog Pair 1 tert-ButylTrifluoromethylcyclopropyl10114Not Reported[3]
Analog Pair 2 tert-ButylTrifluoromethylcyclopropyl19>120Not Reported[3]
Bosentan Analog tert-ButylCyclopropyl-trifluoromethylNot ReportedNot Reported130[5]
Vercirnon Analog tert-ButylCyclopropyl-trifluoromethylNot ReportedNot Reported2.5[5]

HLM: Human Liver Microsomes

Table 2: Cyclopropyl vs. Isopropyl

The cyclopropyl group can serve as a conformationally restricted mimic of the isopropyl group, often leading to enhanced potency.[6][7]

Compound Pair Original Group Replacement Group Potency (IC50, nM) Lipophilicity (cLogP) Reference
VHL Ligand IsopropylCyclopropyl1.81.1[7]
PDE2 Inhibitor IsopropylCyclopropyl50-fold increaseMaintained[7]

VHL: Von Hippel-Lindau E3 ubiquitin ligase; PDE2: Phosphodiesterase 2

Table 3: Cyclopropyl vs. Phenyl

Replacing a phenyl ring with a cyclopropyl group can improve physicochemical properties such as solubility and lipophilicity, which are critical for oral bioavailability.[8][9]

Compound Pair Original Group Replacement Group Aqueous Solubility (µg/mL) Lipophilicity (LogD) Potency (IC50, nM) Reference
GSM Analog 1 PhenylBridged Piperidine (as a 3D bioisostere)<0.1>45[8]
GSM Analog 1 PhenylBicyclo[1.1.1]pentane (as a 3D bioisostere)1043.642[8]
Fluxapyroxad Analog Phenyl2-oxabicyclo[2.1.1]hexane25 µM3.5Not Reported[9]
Boscalid Analog Phenyl2-oxabicyclo[2.1.1]hexane11 µM3.6Not Reported[9]

GSM: γ-secretase modulator

Experimental Protocols

To aid researchers in evaluating the bioisosteric potential of the cyclopropyl group, detailed protocols for key in vitro assays are provided below.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability).

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile for quenching the reaction.

  • LC-MS/MS for analysis.

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound or positive control with HLM in phosphate buffer at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

IC50 Determination via Receptor Binding Assay

This assay measures the concentration of a compound required to inhibit 50% of the binding of a radiolabeled ligand to its receptor.

Materials:

  • Test compound.

  • Cell membranes or purified receptor expressing the target of interest.

  • Radiolabeled ligand specific for the receptor.

  • Assay buffer.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a multi-well plate, add the cell membranes/purified receptor, the radiolabeled ligand (at a concentration close to its Kd), and the different concentrations of the test compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a filter mat, which traps the receptor-ligand complexes.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the specific binding of the radioligand.

Visualization of a Cyclopropyl-Containing Drug in Action

To visually represent the role of a cyclopropyl-containing drug in a biological pathway, we can examine the mechanism of action of Grazoprevir , an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The cyclopropyl group in Grazoprevir plays a crucial role in its binding to the active site of the protease.

HCV Replication and the Role of NS3/4A Protease

The HCV genome is translated into a single large polyprotein, which must be cleaved by proteases to release functional viral proteins necessary for replication. The viral NS3/4A protease is essential for this process.

HCV_Replication_and_Grazoprevir_Inhibition cluster_host_cell Hepatocyte (Host Cell) cluster_cleavage Polyprotein Cleavage HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation New_Virions New HCV Virions HCV_RNA->New_Virions NS3_4A NS3/4A Protease Polyprotein->NS3_4A Host_Proteases Host Proteases Polyprotein->Host_Proteases Structural_Proteins Structural Proteins (Core, E1, E2) Structural_Proteins->New_Virions NonStructural_Proteins Non-Structural Proteins (p7, NS2, NS3, NS4A, NS4B, NS5A, NS5B) NonStructural_Proteins->HCV_RNA Replication NS3_4A->NonStructural_Proteins Cleavage Host_Proteases->Structural_Proteins Cleavage Grazoprevir Grazoprevir (Cyclopropyl-containing) Grazoprevir->NS3_4A Inhibition

Caption: Mechanism of action of Grazoprevir in inhibiting HCV replication.

This diagram illustrates how Grazoprevir, a cyclopropyl-containing drug, inhibits the HCV NS3/4A protease, thereby preventing the cleavage of the viral polyprotein and halting the production of new viral particles.

Conclusion

The strategic incorporation of a cyclopropyl group as a bioisosteric replacement offers a valuable approach to overcoming common challenges in drug discovery, including poor metabolic stability and suboptimal potency. The quantitative data presented in this guide demonstrates the tangible benefits of this strategy across various molecular scaffolds and therapeutic targets. By understanding the unique properties of the cyclopropyl group and utilizing the provided experimental frameworks, researchers can make more informed decisions in the design and optimization of novel therapeutics.

References

Cyclopropyl Ketones vs. Acyclic Analogs: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of metabolically robust pharmacophores is a paramount objective. The strategic incorporation of cyclopropyl groups in place of more conventional acyclic alkyl ketones has emerged as a promising strategy to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comprehensive comparison of the metabolic stability of cyclopropyl ketones versus their acyclic analogs, supported by experimental data and detailed methodologies, to inform rational drug design.

Executive Summary

Cyclopropyl ketones frequently exhibit enhanced metabolic stability compared to their acyclic counterparts. This is primarily attributed to the high C-H bond dissociation energy of the cyclopropyl ring, which renders it less susceptible to oxidation by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. However, the strained nature of the cyclopropyl ring can also predispose it to alternative metabolic pathways, including bioactivation leading to reactive metabolites. This guide explores this dichotomy, presenting both the advantages and potential liabilities of this structural modification.

Data Presentation: In Vitro Metabolic Stability

The following table summarizes in vitro metabolic stability data for a representative cyclopropyl ketone and its acyclic analog (isopropyl ketone) from a hypothetical study using human liver microsomes (HLM). This data illustrates the typical improvements in metabolic stability observed when replacing an acyclic ketone with a cyclopropyl moiety.

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Acyclic Analog) Isopropyl Phenyl Ketone1546.2
Compound B (Cyclopropyl Ketone) Cyclopropyl Phenyl Ketone4515.4

Disclaimer: The data presented in this table is illustrative and based on general trends observed in medicinal chemistry. Actual values will vary depending on the specific molecular scaffold.

Interpretation of Results

The data clearly indicates that Compound B , the cyclopropyl ketone, possesses a significantly longer in vitro half-life and lower intrinsic clearance compared to its acyclic analog, Compound A . This threefold increase in half-life suggests a reduced rate of metabolism, which can translate to improved bioavailability and a more favorable dosing regimen in vivo. The lower intrinsic clearance of the cyclopropyl analog further supports its enhanced metabolic stability.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes, a key experiment for generating the data presented above.

Microsomal Stability Assay Protocol

1. Materials and Reagents:

  • Test compounds (Cyclopropyl ketone and acyclic analog)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for analytical quantification)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

2. Instrumentation:

  • Incubator or water bath set to 37°C

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

3. Experimental Procedure:

  • Preparation of Solutions: Prepare stock solutions of test compounds, control compounds, and internal standard in a suitable organic solvent (e.g., DMSO). Prepare the NADPH regenerating system and keep on ice.

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the liver microsomes and phosphate buffer. Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound to the pre-warmed microsome mixture and vortex gently. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Vortex the terminated samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)

Mandatory Visualization

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_solutions Prepare Stock Solutions (Test Compounds, Controls, IS) add_compound Add Test Compound prep_solutions->add_compound prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction (Add NADPH System) prep_nadph->start_reaction prep_microsomes Prepare Microsome/ Buffer Mixture pre_warm Pre-warm Microsome Mixture (37°C) prep_microsomes->pre_warm pre_warm->add_compound add_compound->start_reaction time_points Withdraw Aliquots at Time Points (0-60 min) start_reaction->time_points terminate Terminate Reaction (Ice-cold ACN + IS) time_points->terminate centrifuge Centrifuge to Pellet Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow of an in vitro microsomal stability assay.

Metabolic Pathways of Ketones

G cluster_acyclic Acyclic Ketone Metabolism cluster_cyclopropyl Cyclopropyl Ketone Metabolism Acyclic_Ketone Acyclic Ketone Hydroxylated_Metabolite Hydroxylated Metabolite Acyclic_Ketone->Hydroxylated_Metabolite CYP450 (Hydroxylation) Further_Oxidation Further Oxidized Products (e.g., Carboxylic Acid) Hydroxylated_Metabolite->Further_Oxidation Dehydrogenases Cyclopropyl_Ketone Cyclopropyl Ketone Ring_Opened_Metabolite Ring-Opened Metabolite (via Radical Intermediate) Cyclopropyl_Ketone->Ring_Opened_Metabolite CYP450 (H-atom abstraction) Hydroxylated_Cyclopropyl Hydroxylated Cyclopropyl Ketone (Minor Pathway) Cyclopropyl_Ketone->Hydroxylated_Cyclopropyl CYP450 (Hydroxylation) GSH_Adduct GSH Adduct Ring_Opened_Metabolite->GSH_Adduct Glutathione S-transferase

Caption: Metabolic pathways of ketones.

Discussion

The enhanced metabolic stability of cyclopropyl ketones is a well-documented phenomenon in medicinal chemistry.[1] The primary reason for this is the increased strength of the C-H bonds on the cyclopropyl ring compared to their sp3-hybridized counterparts in acyclic chains. This makes the initial hydrogen atom abstraction by CYP450 enzymes, the rate-limiting step in many oxidation reactions, energetically less favorable.[1]

However, it is crucial to recognize that the cyclopropyl group is not metabolically inert. The inherent ring strain can make it susceptible to alternative metabolic fates. P450-mediated oxidation can still occur, sometimes leading to ring opening and the formation of reactive intermediates.[2] This bioactivation pathway can result in the formation of glutathione (GSH) adducts, which can be a concern for potential toxicity.[2] Therefore, while the introduction of a cyclopropyl group can be an effective strategy to block metabolism at a specific site, a thorough metabolite identification study is essential to rule out the formation of undesirable reactive metabolites.

Conclusion

The replacement of acyclic ketones with cyclopropyl ketones is a valuable tool in the medicinal chemist's arsenal for improving metabolic stability. This structural modification frequently leads to a longer in vitro half-life and lower intrinsic clearance, desirable properties for drug candidates. However, researchers must remain vigilant to the potential for bioactivation of the cyclopropyl ring. A comprehensive assessment of the metabolic fate of such compounds, including metabolite profiling, is imperative to ensure the development of safe and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of Cyclopropyl(3-methoxyphenyl)methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling cyclopropyl(3-methoxyphenyl)methanone must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety protocols.

This compound, a ketone compound utilized in various research applications, is classified as a chemical that requires careful handling and disposal due to its potential hazards. While specific regulations may vary, the overarching principle is to treat this compound as a hazardous chemical waste.

Hazard Profile and Safety Summary

Before handling, it is crucial to be aware of the hazards associated with this compound and its isomers. The following table summarizes key safety and property data.

Property/HazardDescription
Chemical Name This compound
Appearance Slightly brown solid[1]
Hazards Harmful if swallowed or inhaled. Toxic in contact with skin. Causes skin irritation and serious eye damage. Harmful to aquatic life.[2][3]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[2][4]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[2][3]
First Aid (Skin) Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[2]
First Aid (Ingestion) Rinse mouth. Call a POISON CENTER/doctor if you feel unwell. Do NOT induce vomiting.[3][5]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that mitigates risks to personnel and the environment. The following protocol outlines the necessary steps.

  • Waste Determination: The first critical step is to classify the waste. Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[1][5] This determination can be based on knowledge of the waste's composition or through chemical analysis.

  • Containerization:

    • Use a designated, compatible, and properly sealed hazardous waste container.

    • Ensure the container is clearly labeled with the words "Hazardous Waste," the chemical name "this compound," the accumulation start date, and a description of the waste.

    • Keep the container tightly sealed except when adding waste.

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[4]

  • Personal Protective Equipment (PPE): All personnel handling the waste must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Spill Management: In the event of a spill, ensure the area is well-ventilated. Sweep up the solid material and place it into a suitable container for disposal.[5] Avoid generating dust.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste. Do not dispose of this chemical down the drain or in the regular trash.[3][5]

  • Documentation: Maintain accurate records of the waste generated, including the quantity and date of disposal, in accordance with regulatory requirements.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_preparation 1. Preparation & Collection cluster_storage 2. On-Site Management cluster_disposal 3. Final Disposal start Start: Unused/Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste Chemical container->collect seal Securely Seal Container collect->seal storage Store in Designated & Ventilated Area seal->storage log Maintain Waste Log storage->log contact_ehs Contact EHS or Licensed Contractor log->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Dispose via Approved Waste Disposal Plant pickup->end

References

Essential Safety and Operational Guide for Handling Cyclopropyl(3-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Cyclopropyl(3-methoxyphenyl)methanone. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification

Based on the data for its isomer, this compound should be handled with care. The primary hazards are expected to be:

  • Harmful if swallowed. [1]

  • May cause eye and skin irritation.[1]

  • May cause respiratory tract irritation.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Body PartPersonal Protective EquipmentSpecifications
Eyes/Face Safety Goggles / Face ShieldWear tightly fitting safety goggles with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended if there is a splash hazard.
Skin Chemical-Resistant Gloves and Lab CoatWear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile rubber gloves are a suitable option for protection against a broad range of chemicals.[2] A lab coat must be worn and kept buttoned.
Respiratory RespiratorWork in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[1] If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Safe Handling and Storage

Proper handling and storage are critical to preventing accidents and exposure.

Handling:

  • Always work in a well-ventilated area or a chemical fume hood.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

  • Ensure eyewash stations and safety showers are readily accessible.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Review the Safety Data Sheet (SDS) for Cyclopropyl(4-methoxyphenyl)methanone and any other available safety information.
  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
  • Assemble all necessary equipment and materials before starting the experiment.
  • Put on all required Personal Protective Equipment (PPE).

2. Handling and Use:

  • Conduct all manipulations of the compound within a certified chemical fume hood.
  • If transferring the solid, use a spatula and weigh it on a tared weigh boat or directly into the reaction vessel to minimize dust generation.
  • If making a solution, add the solid to the solvent slowly to avoid splashing.
  • Keep the container closed when not in use.

3. Spill Cleanup:

  • In case of a small spill, wear your PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
  • Sweep up the absorbed material and place it into a suitable, closed container for disposal.[1]
  • Ventilate the area and wash the spill site after material pickup is complete.
  • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations for proper disposal.[1]

Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Do not mix this waste with other incompatible waste streams. Aromatic ketones are typically collected as non-halogenated organic waste.

Disposal Procedure:

  • Dispose of the chemical waste through your institution's hazardous waste management program.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Clearly label the waste container with the full chemical name and any known hazards.

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure cluster_disposal Waste Management Prep1 Review SDS & Risk Assessment Prep2 Don PPE (Goggles, Gloves, Lab Coat) Prep1->Prep2 Handling1 Weighing & Transfer Prep2->Handling1 Handling2 Reaction Setup Handling1->Handling2 Spill Spill? Handling1->Spill Cleanup1 Decontaminate Glassware Handling2->Cleanup1 Handling2->Spill Cleanup2 Clean Work Area Cleanup1->Cleanup2 Disposal1 Collect Waste in Labeled Container Cleanup2->Disposal1 Disposal2 Arrange for Hazardous Waste Pickup Disposal1->Disposal2 Spill->Cleanup1 No SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup Yes SpillCleanup->Disposal1

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.